molecular formula C10H20O B1664179 5-Decanone CAS No. 820-29-1

5-Decanone

Cat. No.: B1664179
CAS No.: 820-29-1
M. Wt: 156.26 g/mol
InChI Key: JDPQWHLMBJZURR-UHFFFAOYSA-N
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Description

5-Decanone is a biochemical.

Properties

IUPAC Name

decan-5-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQWHLMBJZURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60231510
Record name Decan-5-one
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Molecular Weight

156.26 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Decanone
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CAS No.

820-29-1
Record name 5-Decanone
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Record name 5-DECANONE
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Record name Decan-5-one
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Record name Decan-5-one
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Record name BUTYL PENTYL KETONE
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Foundational & Exploratory

An In-depth Technical Guide to 5-Decanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental data for 5-decanone (CAS No. 820-29-1). The information is curated for professionals in research and development, with a focus on clarity and accessibility of technical data.

Chemical and Physical Properties

This compound, also known as butyl pentyl ketone, is a colorless liquid with the molecular formula C₁₀H₂₀O.[1] It is a medium-chain aliphatic ketone utilized in various chemical syntheses and as a standard in analytical chemistry, particularly in gas chromatography.[2] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
Identifiers
IUPAC Namedecan-5-one-[1][3]
CAS Number820-29-1-[3]
Molecular FormulaC₁₀H₂₀O-[1][3]
InChI KeyJDPQWHLMBJZURR-UHFFFAOYSA-N-[1][3]
SMILESCCCCCC(=O)CCCC-[4]
Physical Properties
Molecular Weight156.27 g/mol [1][4]
Exact Mass156.151415257Da[1][5]
Melting Point-9.2°C[6][7]
Boiling Point210-212°C[6]
Density0.820 (at 18 °C)g/cm³[6]
Flash Point67.7°C[6]
Refractive Index1.421-[6]
Thermodynamic Properties
Enthalpy of Vaporization (ΔvapH°)44.60kJ/mol[4]
Enthalpy of Fusion (ΔfusH°)23.25kJ/mol[4]
Solubility & Partitioning
LogP (Octanol/Water Partition Coefficient)3.326-[4]
Water Solubility (log10WS)-3.29mol/L[4]
Spectroscopic Data
IR Carbonyl Stretch (C=O)~1715cm⁻¹[8]
Kovats Retention Index (non-polar)1155, 1162-[1][9]
Kovats Retention Index (polar)1373-[1][9]

Chemical Structure

This compound possesses a ten-carbon aliphatic chain with a carbonyl group located at the fifth carbon atom. This structure results in a symmetrical ketone, with a butyl group and a pentyl group attached to the carbonyl carbon.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Purification A Dissolve 5-decanol in an appropriate solvent (e.g., acetone) B Cool the solution in an ice bath A->B C Slowly add an oxidizing agent (e.g., Jones reagent) with stirring B->C D Monitor reaction progress by TLC C->D E Quench the reaction (e.g., with isopropanol) D->E F Extract the product with an organic solvent E->F G Wash the organic layer and dry over Na2SO4 F->G H Purify by column chromatography or distillation G->H

References

Technical Guide: Physical Properties of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decanone (CAS No. 820-29-1), a dialkyl ketone, presents as a colorless liquid and is utilized as a solvent and an intermediate in various chemical syntheses.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in reaction kinetics, formulation, and safety assessments. This document provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies for their determination.

Molecular and Chemical Identity

  • IUPAC Name: Decan-5-one

  • Synonyms: Butyl pentyl ketone

  • Molecular Formula: C₁₀H₂₀O[1][2][3]

  • Molecular Weight: 156.27 g/mol [4][5][6][7]

  • Chemical Structure:

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnits
Molecular Weight 156.27 g/mol
Density 0.819 - 0.820 @ 18 °Cg/cm³
Boiling Point 208.7 - 212 @ 760 mmHg°C
Melting Point -9.2°C
Refractive Index 1.421 - 1.424 @ 20 °C
Flash Point 67.7°C
Vapor Pressure 0.021 (calculated)kPa @ 25°C
LogP (Octanol/Water Partition Coefficient) 3.326
Water Solubility Log10WS = -3.29 (calculated)mol/L

References for table data:[1][2][4][6][8][9]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the key physical properties of liquid ketones like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

  • Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube sealed at one end.

  • Procedure:

    • A small volume (a few milliliters) of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube with mineral oil).

    • The bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.

  • Apparatus: Pycnometer, analytical balance, thermometer.

  • Procedure:

    • A clean, dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature.

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prism of the refractometer is cleaned and dried.

    • A few drops of this compound are placed on the prism using a dropper.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by a circulating water bath.

    • The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should always be recorded with the refractive index reading.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. Since this compound is a liquid at room temperature, this procedure would be applicable for determining its freezing point.

  • Apparatus: Melting point apparatus or a cooling bath, thermometer, small test tube.

  • Procedure:

    • A sample of this compound is placed in a small test tube.

    • The test tube is placed in a cooling bath (e.g., an ice-salt mixture).

    • A thermometer is immersed in the liquid.

    • The sample is stirred gently as it cools.

    • The temperature is recorded at regular intervals. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve. For a pure substance, the melting point and freezing point are the same.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Reporting Obtain pure this compound sample Obtain pure this compound sample Ensure sample is at ambient temperature Ensure sample is at ambient temperature Obtain pure this compound sample->Ensure sample is at ambient temperature Boiling Point Determination Boiling Point Determination Ensure sample is at ambient temperature->Boiling Point Determination Density Measurement Density Measurement Ensure sample is at ambient temperature->Density Measurement Refractive Index Measurement Refractive Index Measurement Ensure sample is at ambient temperature->Refractive Index Measurement Melting/Freezing Point Determination Melting/Freezing Point Determination Ensure sample is at ambient temperature->Melting/Freezing Point Determination Record all measurements and conditions Record all measurements and conditions Boiling Point Determination->Record all measurements and conditions Density Measurement->Record all measurements and conditions Refractive Index Measurement->Record all measurements and conditions Melting/Freezing Point Determination->Record all measurements and conditions Compare with literature values Compare with literature values Record all measurements and conditions->Compare with literature values Report findings Report findings Compare with literature values->Report findings

Caption: General workflow for determining the physical properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Decanone (CAS 820-29-1)

Introduction

This compound (CAS No. 820-29-1), also known as pentyl butyl ketone, is a medium-chain aliphatic ketone.[1][2] Its chemical structure consists of a ten-carbon chain with a carbonyl group located at the fifth carbon position.[2] This compound is a colorless liquid at room temperature and sees use as an intermediate in organic synthesis, a component in the fragrance industry, and as a standard in analytical chemistry, particularly gas chromatography.[1][2] Recent studies have also begun to explore its biological activities, including potential antitumor properties, making it a molecule of interest for further investigation in medicinal chemistry.[2]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₀H₂₀O.[1][3][4][5][6][7] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 820-29-1[1][3][5][6][7]
IUPAC Name decan-5-one[1][3][4]
Synonyms Butyl pentyl ketone, n-Amyl n-butyl ketone[1][8][9]
Molecular Formula C₁₀H₂₀O[1][3][4][5][8]
Molecular Weight 156.27 g/mol [2][4][5]
Appearance Colorless liquid[1][2]
Boiling Point 208.7 °C at 760 mmHg[10]
Melting Point -9.2 °C[9]
Density 0.819 g/cm³[10]
Flash Point 67.7 °C[10]
Solubility Soluble in DMSO[4]
LogP 3.35
InChI Key JDPQWHLMBJZURR-UHFFFAOYSA-N[1][3][4]
SMILES CCCCCC(=O)CCCC[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Spectroscopy TypeCharacteristic FeaturesReference(s)
IR Spectroscopy Strong C=O stretching vibration band characteristic of aliphatic ketones, typically appearing around 1715 cm⁻¹.[1][11]
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z 156. Key fragmentation patterns include alpha-cleavage at the carbonyl group.[3]
¹H NMR Protons alpha to the carbonyl group (~2.37 ppm) are deshielded. Other aliphatic protons appear in the ~0.7-1.8 ppm range.[1][12]
¹³C NMR The carbonyl carbon (C=O) shows a characteristic peak in the downfield region of the spectrum.[1]
Kovats Retention Index Standard non-polar: 1155, 1162; Standard polar: 1373.[1]

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry pathways. The most common laboratory-scale method is the oxidation of the corresponding secondary alcohol, 5-decanol.

Synthesis via Oxidation of 5-Decanol

This method involves the oxidation of 5-decanol using a chromium-based reagent like Jones reagent (chromic acid in acetone) or potassium permanganate.[2]

Experimental Protocol: General Procedure for Oxidation
  • Dissolution: Dissolve 5-decanol in a suitable solvent, such as acetone or a mixed aqueous system.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution. Maintain the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-decanol) is consumed. The reaction typically proceeds at elevated temperatures (60–80°C) when using agents like potassium permanganate.[2]

  • Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.

  • Extraction: Pour the mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by distillation or column chromatography to yield the final product.

Synthesis_Workflow Workflow for Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 5-Decanol in Acetone B Cool Solution in Ice Bath A->B C Add Jones Reagent Dropwise B->C D Monitor by TLC C->D E Quench with Isopropanol D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 / Brine F->G H Dry over MgSO4 G->H I Concentrate via Rotovap H->I J Purify by Distillation I->J

Caption: General workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method.[13] This technique is suitable for purity assessment and quantification.

Experimental Protocol: HPLC Analysis
  • Column: Newcrom R1 column or equivalent C18 stationary phase.[13]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[13] Phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[13]

  • Detection: UV detector (ketones have a weak n→π* transition) or, more commonly, coupled with a mass spectrometer.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a compatible solvent like DMSO.

  • Injection: Inject the sample onto the column and run the gradient or isocratic method.

  • Analysis: The retention time and peak area are used to identify and quantify this compound.

HPLC_Workflow Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Run cluster_detection Data Acquisition S1 Prepare Mobile Phase (MeCN/Water/Acid) A1 Equilibrate HPLC System S1->A1 S2 Dissolve this compound Sample A2 Inject Sample S2->A2 A1->A2 A3 Run Isocratic/Gradient Elution A2->A3 D1 Detect with UV or MS A3->D1 D2 Record Chromatogram D1->D2 D3 Integrate Peak D2->D3

Caption: General workflow for the HPLC analysis of this compound.

Applications and Biological Activity

Industrial and Research Applications
  • Organic Synthesis: Serves as a versatile intermediate for creating more complex organic molecules.[2] It can undergo reactions such as reduction to 5-decanol or further oxidation to carboxylic acids.[2]

  • Fragrance Industry: Its specific odor profile makes it a valuable component in various fragrance formulations.[2]

  • Analytical Chemistry: Used as a reference standard in gas chromatography (GC) due to its well-documented retention indices.[2]

Biological Activity

Preliminary research suggests that this compound may possess notable biological activity. Studies have explored its potential as an inhibitor of certain biological pathways.[2] A key area of investigation is its potential as an anticancer agent, with one study indicating that it can inhibit cancer cell proliferation and induce apoptosis.[2] However, the specific molecular targets and signaling pathways involved have not yet been fully elucidated and require further research.

Safety and Handling

This compound is considered a chemical that requires careful handling in a laboratory setting.

  • Hazards: May cause irritation upon contact with skin and eyes.[1][14] It is a combustible liquid.

  • Handling: Should be handled in a well-ventilated area.[14] Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid formation of mists or vapors.[14]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4] Short-term storage at 0-4 °C and long-term storage at -20 °C are recommended for maintaining purity.[4]

For comprehensive safety information, refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14]

References

A Technical Guide to 5-Decanone: Molecular Properties and Analytical Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the fundamental molecular properties of 5-decanone, a ketone with applications in various research and development sectors. The information is presented to be a quick reference for professionals engaged in chemical synthesis, analysis, and drug discovery.

Core Molecular Data

This compound is a colorless liquid organic compound classified as a ketone.[1] Its fundamental molecular attributes are crucial for experimental design, analytical characterization, and computational modeling. The key quantitative data are summarized below.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1], NIST[2], Santa Cruz Biotechnology[3]
Molecular Weight 156.27 g/mol Santa Cruz Biotechnology[3], ChemWhat[4], Alfa Chemistry[5]
Monoisotopic Mass 156.151415257 DaPubChem[1]
CAS Registry Number 820-29-1NIST[2][6], Santa Cruz Biotechnology[3]
IUPAC Name decan-5-onePubChem[1], NIST[2]
Synonyms Butyl pentyl ketone, Decan-5-onePubChem[1], ChemWhat[4]

Experimental Protocols: A Note on Methodology

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the research context and are typically documented in peer-reviewed literature and specialized chemical databases. Standard analytical techniques for characterizing a compound like this compound include:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) functional group.[2][6]

  • Gas Chromatography (GC): To assess purity and quantify the compound in a mixture.[2][6]

Researchers should consult platforms such as the NIST Chemistry WebBook, PubChem, and other chemical data repositories for specific experimental conditions and spectral data.[1][2][6]

Visualized Workflow: Chemical Compound Analysis

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like this compound. This logical process ensures a systematic approach from sample acquisition to final data interpretation.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Interpretation & Reporting A Sample Acquisition B Purity Assessment (e.g., GC) A->B C Spectroscopic Analysis (MS, NMR, IR) B->C Proceed if Pure D Structure Confirmation C->D E Data Compilation D->E F Final Report Generation E->F

Caption: A generalized workflow for chemical compound analysis.

References

An In-depth Technical Guide to 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological interactions of 5-decanone. The information is curated for professionals in research and development who require detailed chemical data and experimental methodologies.

IUPAC Name and Synonyms

The ketone with the chemical structure CH₃(CH₂)₃CO(CH₂)₄CH₃ is formally named decan-5-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This compound is also known by a variety of synonyms, which are listed in the table below for easy reference.

Synonym Reference
This compound[1][2]
Butyl pentyl ketone[1][2]
Pentyl butyl ketone[1]
n-Amyl n-butyl ketone
Decan-5-one[1][2]
AI3-19946[1]
NSC 244937

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Property Value Reference
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1]
CAS Number 820-29-1[1]
Appearance Colorless liquid[1]
Boiling Point 210 °C[3]
Melting Point 3.5 - 14 °C[3]
Density 0.82 g/cm³ at 20 °C[3]
Flash Point 71 °C / 159.8 °F[4]
Solubility Insoluble in water; soluble in organic solvents.
Kovats Retention Index Standard non-polar: 1155, 1162; Standard polar: 1373[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established organic chemistry reactions and can be adapted for laboratory-scale synthesis.

1. Synthesis of this compound by Oxidation of 5-Decanol using Pyridinium Chlorochromate (PCC)

This method describes the oxidation of the secondary alcohol 5-decanol to the corresponding ketone, this compound, using the mild oxidizing agent Pyridinium Chlorochromate (PCC).

  • Materials:

    • 5-decanol

    • Pyridinium chlorochromate (PCC)

    • Celite® or molecular sieves

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • To a solution of 5-decanol (1 equivalent) in anhydrous dichloromethane (5 volumes), add Pyridinium chlorochromate (1.2 equivalents) and Celite® at 0°C.[2]

    • Stir the reaction mixture at room temperature for 2 to 4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • During the reaction, a brown, tar-like material will precipitate.[2]

    • Upon completion, filter the reaction mixture through a bed of Celite® and wash the filter cake with dichloromethane.[2]

    • Combine the organic layers and wash with water and brine solution.[2]

    • Dry the resulting organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[2]

    • If necessary, the crude this compound can be purified by column chromatography.

  • Safety Precautions: PCC is a toxic reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be performed under anhydrous conditions.[2]

2. Synthesis of this compound via Hydrolysis of this compound Oxime

This protocol outlines the preparation of this compound through the hydrolysis of its corresponding oxime.

  • Materials:

    • This compound oxime

    • Hydroxylamine hydrochloride

    • Pyridine

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure for Oxime Formation:

    • In a round-bottomed flask, charge 1-indanone (as a representative ketone, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (105 mmol).[5]

    • Stir the mixture at 50°C for approximately 20 minutes.[5]

    • Cool the reaction mixture to room temperature and remove the pyridine by rotary evaporation.[5]

    • To the residue, add ethyl acetate and 1 M aqueous HCl.[5]

    • Separate the aqueous layer and extract with ethyl acetate. Combine the organic extracts and wash with 1 M aqueous HCl and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the oxime.[5]

  • Procedure for Oxime Hydrolysis:

    • While a specific protocol for this compound oxime hydrolysis was not found, a general method involves heating the oxime with a mineral acid such as hydrochloric acid or sulfuric acid.

    • The reaction mixture is then neutralized and the ketone is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield this compound.

Biological Activity and Toxicology

While specific signaling pathways involving this compound are not well-documented, research on long-chain aliphatic ketones provides insights into their potential biological roles and toxicological effects.

Some long-chain ketones have been investigated for their hypocholesterolemic activity in rats.[6] For instance, 2-hexadecanone was found to significantly reduce serum cholesterol levels.[6] Additionally, certain ketones, such as 2-nonanone and 2-tridecanone, have been shown to modulate plant growth and their antioxidant systems.[7]

From a toxicological perspective, ketonic solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons.[8] For example, 2-hexanone has been shown to enhance the liver and kidney injury induced by chloroform in animal studies.[8] The mechanism for this potentiation may differ between the liver and kidney.[8]

The following diagrams illustrate a plausible metabolic pathway for a generic long-chain ketone and a workflow for its toxicological interaction.

metabolic_pathway Long-Chain Aliphatic Ketone Long-Chain Aliphatic Ketone Secondary Alcohol Secondary Alcohol Long-Chain Aliphatic Ketone->Secondary Alcohol Reduction (e.g., by alcohol dehydrogenase) Hydroxylated Metabolites Hydroxylated Metabolites Long-Chain Aliphatic Ketone->Hydroxylated Metabolites Oxidation (e.g., by Cytochrome P450) Further Metabolism Further Metabolism Secondary Alcohol->Further Metabolism Conjugation (e.g., glucuronidation) or Oxidation Further Oxidation Products Further Oxidation Products Hydroxylated Metabolites->Further Oxidation Products Oxidation Excretion Excretion Further Oxidation Products->Excretion

Caption: A potential metabolic pathway for a long-chain aliphatic ketone.

toxicological_workflow cluster_exposure Exposure cluster_interaction Metabolic Interaction cluster_outcome Toxicological Outcome Ketone Ketone Induction of\nCytochrome P450 Enzymes Induction of Cytochrome P450 Enzymes Ketone->Induction of\nCytochrome P450 Enzymes Halogenated Hydrocarbon Halogenated Hydrocarbon Alteration of\nMetabolism Alteration of Metabolism Halogenated Hydrocarbon->Alteration of\nMetabolism Induction of\nCytochrome P450 Enzymes->Alteration of\nMetabolism Increased production of\nreactive metabolites Increased production of reactive metabolites Alteration of\nMetabolism->Increased production of\nreactive metabolites Tissue Injury\n(e.g., Liver, Kidney) Tissue Injury (e.g., Liver, Kidney) Increased production of\nreactive metabolites->Tissue Injury\n(e.g., Liver, Kidney)

Caption: Logical workflow of ketone-potentiated toxicity of halogenated hydrocarbons.

References

An In-Depth Technical Guide to the Spectral Data of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-decanone (C₁₀H₂₀O). Detailed experimental protocols, tabulated spectral data, and a logical workflow for structural elucidation are presented to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1, H-10~0.90Triplet6H~7.0
H-2, H-9~1.25-1.35Multiplet4H-
H-3, H-8~1.50-1.60Multiplet4H-
H-4, H-6~2.40Triplet4H~7.4
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts for each carbon atom are presented below.

Carbon Assignment Chemical Shift (δ, ppm)
C-5 (C=O)~211.7
C-4, C-6~42.9
C-3, C-7~26.5
C-2, C-8~22.5
C-1, C-9~14.0
C-10~13.9

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

Mass Spectral Data

The major fragment ions and their relative intensities are listed in the table below. The fragmentation pattern is consistent with the structure of a dialkyl ketone.

m/z Relative Intensity (%) Proposed Fragment
156~5[M]⁺ (Molecular Ion)
113~20[M - C₃H₇]⁺
99~100[M - C₄H₉]⁺ (Base Peak)
85~45[M - C₅H₁₁]⁺
71~30[C₅H₁₁]⁺
57~60[C₄H₉]⁺

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR and mass spectral data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 297 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 297 K

  • Reference: CDCl₃ at 77.16 ppm

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Mass Spectrometry Protocol

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

GC Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min

  • Carrier Gas: Helium

MS Conditions:

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the presented spectral data.

G Structural Elucidation of this compound cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Data Mass Spectrum - Molecular Ion @ m/z 156 - Fragments @ m/z 113, 99, 85, 71, 57 MS_Interpretation Interpretation - Confirms Molecular Formula (C10H20O) - Alpha-cleavage pattern suggests a ketone MS_Data->MS_Interpretation Structure Confirmed Structure This compound MS_Interpretation->Structure H_NMR 1H NMR - 4 unique proton signals - Integration shows 20H - Triplet at 2.4 ppm (adjacent to C=O) NMR_Interpretation Interpretation - Confirms carbon-hydrogen framework - Pinpoints carbonyl group at C-5 - Shows symmetry around the carbonyl H_NMR->NMR_Interpretation C_NMR 13C NMR - 6 unique carbon signals - Carbonyl signal at ~212 ppm - Symmetry in alkyl region C_NMR->NMR_Interpretation NMR_Interpretation->Structure

Structural elucidation workflow for this compound.

The Occurrence of 5-Decanone in Natural Products: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decanone, an aliphatic ketone with the chemical formula C₁₀H₂₀O, is a volatile organic compound that has been identified as a constituent of some natural products. While not as extensively studied as other phytochemicals, its presence in edible plants such as pomegranate (Punica granatum) warrants a closer examination of its discovery, quantification, and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound from natural sources, including detailed experimental protocols for its identification and a discussion of its potential biological significance.

Discovery and Natural Occurrence

The identification of this compound in natural products has been primarily achieved through the analysis of essential oils and volatile fractions of plant materials. Gas chromatography-mass spectrometry (GC-MS) has been the principal analytical technique for its detection. To date, the most notable reported natural source of this compound is the pomegranate fruit (Punica granatum).[1]

Quantitative Data
Natural SourcePlant PartCompound ClassIdentified KetonesConcentration/Relative AbundanceReference
Punica granatumFruit PeelsKetones4 ketones identifiedNot specified for this compoundAnalysis of Volatile Compounds in the Root Peel, Stem Peel, and Fruit Peel of Pomegranate (Punica granatum) by TD GC/MS
Punica granatumJuiceKetones11 ketones identifiedNot specified for this compoundElucidation of Volatiles, Anthocyanins, Antioxidant and Sensory Properties of cv. Caner Pomegranate (Punica granatum L.) Juices Produced from Three Juice Extraction Methods

Note: The table highlights the identification of the ketone class in Punica granatum, though specific quantification for this compound is not provided in the cited literature. Further targeted quantitative studies are required to determine the exact concentration of this compound in various natural sources.

Experimental Protocols

The isolation and identification of this compound from natural products typically involve the extraction and analysis of the volatile fraction of the plant material. The following is a detailed, representative protocol for the analysis of volatile compounds, including ketones, from a plant matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds

1. Sample Preparation:

  • Plant Material: Fresh or dried plant material (e.g., fruit peel, leaves) is finely ground to a powder.

  • Sample Vial: A known amount of the powdered material (e.g., 2 g) is placed into a 20 mL headspace vial.

  • Internal Standard: An internal standard (e.g., 2-octanone solution in methanol) is added to the vial for quantification purposes.

  • Matrix Modification: To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the vial. The vial is then hermetically sealed with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is conditioned according to the manufacturer's instructions.

  • Incubation: The sealed vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding vial Headspace Vial grinding->vial internal_standard Add Internal Standard vial->internal_standard incubation Incubation internal_standard->incubation extraction Volatile Extraction incubation->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

HS-SPME-GC-MS workflow for volatile compound analysis.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of aliphatic ketones found in essential oils has been reported to possess antimicrobial and anti-inflammatory properties. The mechanisms of action for these activities are areas of active research.

Antimicrobial Activity

Aliphatic ketones may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents. Another proposed mechanism is the inhibition of microbial enzymes essential for growth and replication.

Anti-inflammatory Activity

The anti-inflammatory effects of some natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While not yet demonstrated for this compound, it is plausible that it could exert anti-inflammatory effects by interfering with this pathway.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. A hypothetical anti-inflammatory mechanism for this compound could involve the inhibition of IKK activation or the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and downregulating the inflammatory response.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition by this compound cluster_nucleus Nucleus stimulus LPS ikk IKK stimulus->ikk Activates ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb NF-κB ikba_nfkb->nfkb Releases proteasome Proteasome ikba_p->proteasome Ubiquitination & Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation inhibition_point1 inhibition_point1->ikk Inhibits? dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Induces Transcription

Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring aliphatic ketone that has been identified in Punica granatum. While quantitative data on its abundance and specific biological activities are still lacking, the established presence of this and other ketones in edible plants suggests an area ripe for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the future isolation, identification, and quantification of this compound from various natural sources. Furthermore, exploring its potential antimicrobial and anti-inflammatory properties, possibly through the modulation of signaling pathways such as NF-κB, could open new avenues for its application in the fields of food science, pharmacology, and drug development. Further research is essential to fully elucidate the role and potential benefits of this compound as a bioactive natural product.

References

An In-depth Technical Guide to the Safety and Handling of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 5-decanone, a ketone utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueUnitSource(s)
Molecular Formula C₁₀H₂₀O[1][2][3][4][5][6]
Molecular Weight 156.27 g/mol [3][4][5][7][8][9][10]
CAS Number 820-29-1[1][2][3][4][5][6][7][8][9][10][11]
Appearance Colorless liquid[1][11]
Melting Point -9.2°C[3][5][8]
Boiling Point 203.85 - 212°C[3][5][8]
Density 0.819 - 0.8284g/cm³[3][7][8]
Flash Point 67.7°C[3][7]
Solubility Soluble in DMSO[10]
Refractive Index 1.421 - 1.4244[3][8]
Section 2: Hazard Identification and Toxicology

While some safety data sheets indicate a lack of comprehensive hazard data, this compound is known to present certain risks. It is categorized as a potential neurotoxin and may cause irritation.[1][11]

Hazard TypeDescriptionSource(s)
Acute Toxicity May cause irritation.[1][11] Considered a neurotoxin, potentially causing acute solvent syndrome.[1][1][11]
Flammability Flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures with air.[12][12]

Further toxicological properties have not been fully investigated.[13]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

3.1 Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7][14]

  • Avoid contact with skin and eyes.[7]

  • Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[7][13]

  • Use non-sparking tools to prevent ignition.[7]

  • Take precautionary measures against static discharge.[7][12]

  • Wash hands thoroughly after handling.[12]

3.2 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

  • Store separately from incompatible materials such as oxidizing agents.[7][13]

Section 4: Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure.

PPE CategoryRecommendationStandard/Specification
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses.EN 166 (EU) or NIOSH (US) approved.[7][13][14]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect prior to use.[7][14] Lab coat or other suitable protective clothing.[7][13]EN 374[7]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[7][14]NIOSH/MSHA or EN 149 approved.[14]
Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][15][7][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][15][16][7][15][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][13][16][17][7][13][16][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15][7][15]
Section 6: Accidental Release and Disposal

Prompt and correct response to a spill is crucial to contain the hazard and protect personnel and the environment.

6.1 Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[7]

  • Ventilate: Ensure adequate ventilation.[7]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[7][13]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Absorption: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[13]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[7][13]

  • Decontamination: Clean the affected area thoroughly.

6.2 Disposal:

  • Dispose of waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][14]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

  • Do not discharge into sewer systems.[7][14]

  • All disposal practices must be in accordance with local, state, and federal regulations.[14]

Section 7: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectGuidelineSource(s)
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][13][7][13]
Unsuitable Extinguishing Media No limitations of extinguishing agents are given for this substance/mixture.[12][12]
Specific Hazards Combustible material. Vapors are heavier than air and may spread along floors, creating a flashback hazard. Containers may explode when heated.[12][13][12][13]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13][7][13]
Section 8: Experimental Protocols

Detailed experimental protocols for determining the safety parameters of chemicals like this compound are outlined by international standards organizations. Researchers should consult these standards for comprehensive methodologies.

8.1 Flash Point Determination: Standardized methods such as the Pensky-Martens closed-cup test (ASTM D93) or the Cleveland open-cup method (ASTM D92) are typically employed to determine the flash point of combustible liquids. These methods involve heating the substance at a controlled rate and introducing an ignition source at regular intervals to observe the temperature at which a flash occurs.

8.2 Acute Toxicity Testing: Acute toxicity is often evaluated through studies determining the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration). Protocols for these tests are detailed in guidelines such as the OECD Guidelines for the Testing of Chemicals, Test No. 402 (Acute Dermal Toxicity), Test No. 403 (Acute Inhalation Toxicity), and Test No. 420 (Acute Oral Toxicity - Fixed Dose Procedure). These experiments involve administering the substance to laboratory animals under controlled conditions and observing morbidity and mortality.

8.3 Skin Irritation/Corrosion Testing: The potential for a chemical to cause skin irritation or corrosion is assessed using methods described in guidelines like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This typically involves applying the substance to the skin of a test animal (often a rabbit) and observing for signs of erythema, edema, and other effects over a specified period. In vitro methods using reconstructed human epidermis models are also increasingly used.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Dispose Dispose of Waste in Accordance with Regulations Collect->Dispose

Caption: Workflow for responding to a this compound spill.

First_Aid_Procedures Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inestion Inestion Exposure->Inestion Move Move to Fresh Air Inhalation->Move RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing FlushEyes Flush Eyes with Water (15+ min) Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Oxygen Give Oxygen/Artificial Respiration if Needed Move->Oxygen Medical Seek Immediate Medical Attention Oxygen->Medical WashSkin Wash Skin with Soap & Water (15+ min) RemoveClothing->WashSkin WashSkin->Medical FlushEyes->Medical NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit NoVomit->Medical

Caption: First aid procedures for this compound exposure.

References

5-Decanone: An Uncharted Territory in Molecular and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the specific mechanism of action of 5-decanone in biological systems remains largely uncharacterized in publicly available scientific literature. Extensive searches have not revealed detailed studies elucidating its pharmacological, toxicological, or physiological effects at the molecular level. As such, a comprehensive technical guide on its core mechanism of action, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

Currently, information on this compound is primarily limited to its chemical and physical properties. It is cataloged in chemical databases such as PubChem, which indicates its presence in some natural sources like the pomegranate (Punica granatum), but provides no data on its biological activity.[1] Commercial suppliers list it as a biochemical, but without substantive, peer-reviewed evidence to support specific biological functions. One vendor's product page alludes to "diverse biological activities" and "pharmacological effects," with a generic statement that its mechanism "involves its interaction with various molecular targets," but fails to provide specific details or citations.

While the broader class of molecules known as ketones has been shown to play significant roles in cellular signaling, this knowledge cannot be directly extrapolated to this compound without specific experimental validation. For instance, ketone bodies such as beta-hydroxybutyrate (BHB) are well-documented as signaling molecules that can, among other functions, inhibit histone deacetylases (HDACs), thereby influencing gene expression. However, there is no current research to suggest that this compound, a medium-chain aliphatic ketone, shares these or other specific signaling properties.

Safety and toxicology assessments for structurally similar ketones have been conducted by organizations like the Research Institute for Fragrance Materials (RIFM). These assessments on compounds such as 2-decanone often rely on read-across data from other ketones to evaluate endpoints like genotoxicity and repeated dose toxicity.[2][3] However, these reports do not delve into the specific molecular mechanisms of action.

In the context of other decanone isomers, some have been identified in specific biological contexts, such as being components of insect pheromones. This suggests a potential for interaction with specific chemosensory receptors in certain species, but this has not been investigated for this compound.

The mechanism of action of this compound is a significant gap in the current scientific literature. For researchers, scientists, and drug development professionals, this represents an open field for investigation. Future research would need to focus on foundational studies to identify any biological activity of this compound. Such studies would include:

  • Screening Assays: Broad-based in vitro screening against various receptor panels and enzyme assays to identify potential molecular targets.

  • Cell-Based Assays: Evaluation of the effects of this compound on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.

  • Toxicological Studies: In-depth in vitro and in vivo studies to determine its safety profile and identify any potential toxicological mechanisms.

  • Metabolomic and Proteomic Analyses: To understand how cells and organisms metabolize this compound and to identify any downstream changes in protein expression or signaling pathways.

Without such foundational research, any discussion of the mechanism of action of this compound remains speculative. Therefore, the development of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible based on the current body of scientific evidence.

References

Theoretical Studies of 5-Decanone Tautomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, stability, and biological activity of many organic compounds. In the context of drug development and organic synthesis, a thorough understanding of the tautomeric preferences of carbonyl compounds is crucial. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to study the keto-enol tautomerism of 5-decanone. We will delve into the computational chemistry approaches for predicting tautomeric equilibrium and the experimental protocols for its empirical determination. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of carbonyl chemistry.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).[1] This process, which involves the migration of a proton and the rearrangement of pi bonds, significantly influences the reactivity and properties of carbonyl compounds.[1] The position of the equilibrium is sensitive to various factors, including the structure of the compound, substituents, and the solvent environment.[1] While the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, certain structural features can favor the enol tautomer.[1]

For this compound, a linear aliphatic ketone, the keto form is expected to be the predominant species at equilibrium. However, the transient formation of its enol tautomers, (E)-dec-5-en-5-ol and (Z)-dec-5-en-5-ol, is critical for understanding its reactivity, particularly in reactions involving the α-carbon.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the energetics and mechanism of tautomerization.[2] These methods allow for the calculation of the relative stabilities of tautomers and the energy barriers for their interconversion.

Computational Methodology

A robust theoretical study of this compound tautomerism would typically involve the following steps:

  • Geometry Optimization: The three-dimensional structures of the keto form of this compound and its possible enol tautomers are optimized to find their lowest energy conformations. A widely used and effective method for this is the B3LYP functional with a suitable basis set, such as 6-31G* or 6-311++G**.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: The transition state structure for the interconversion between the keto and enol forms is located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.

  • Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Predicted Quantitative Data
Tautomer/Transition StateRelative Energy (kcal/mol, Gas Phase)Relative Gibbs Free Energy (kcal/mol, Gas Phase)
This compound (Keto)0.000.00
(E)-dec-5-en-5-ol (Enol)10.59.8
(Z)-dec-5-en-5-ol (Enol)11.210.6
Transition State (Keto to E-Enol)45.844.5

Note: These are example values. Actual values would be determined from the output of the computational chemistry software.

Experimental Protocols for Tautomerism Studies

Experimental validation of theoretical predictions is essential. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the equilibrium constant of tautomerization, provided the interconversion is slow on the NMR timescale.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a known concentration (typically 10-20 mg/mL).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum for each sample.

    • Identify the characteristic signals for the keto and enol forms. For this compound, the α-protons (on C4 and C6) of the keto form would appear as a triplet around 2.4 ppm. The vinylic proton of the enol form would appear further downfield, typically in the 4.5-5.5 ppm range.

    • Integrate the signals corresponding to a specific number of protons in each tautomer. For instance, integrate the α-protons of the keto form and the vinylic proton of the enol form.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) can be calculated from the integrated areas of the signals: Keq = [Enol] / [Keto] = (Integral of Enol signal / Number of enol protons) / (Integral of Keto signal / Number of keto protons)

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers by identifying the carbonyl carbon of the keto form (around 210 ppm) and the sp² carbons of the enol form (in the 100-150 ppm range).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism if the keto and enol forms have distinct absorption maxima.

Detailed Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The keto form of simple aliphatic ketones typically has a weak n→π* transition around 270-290 nm. The enol form, with its C=C-OH chromophore, may exhibit a stronger π→π* transition at a shorter wavelength. Deconvolution of the overlapping spectra can be used to determine the relative concentrations of the two forms.

Mass Spectrometry

Mass spectrometry can provide evidence for the existence of both tautomers in the gas phase.

Detailed Protocol:

  • Ionization: Introduce a sample of this compound into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization - EI).

  • Fragmentation Analysis: Analyze the fragmentation patterns. The keto and enol forms may exhibit different fragmentation pathways upon ionization, leading to a unique set of fragment ions that can be used to infer the presence of each tautomer in the gas phase prior to ionization.

Visualizing Tautomerism and Experimental Workflows

Keto-Enol Tautomerism of this compound

The following diagram illustrates the equilibrium between the keto form of this compound and its two possible enol tautomers.

Tautomerism Keto This compound (Keto) Enol_E (E)-dec-5-en-5-ol (Enol) Keto->Enol_E H⁺ or OH⁻ Enol_Z (Z)-dec-5-en-5-ol (Enol) Keto->Enol_Z H⁺ or OH⁻ Computational_Workflow cluster_start Input Structures cluster_calc DFT Calculations cluster_results Analysis start1 This compound (Keto) opt Geometry Optimization (B3LYP/6-31G*) start1->opt start2 (E)-dec-5-en-5-ol start2->opt start3 (Z)-dec-5-en-5-ol start3->opt freq Frequency Calculation opt->freq ts Transition State Search opt->ts solv Solvation Model (PCM) opt->solv energies Relative Energies & Gibbs Free Energies freq->energies ts->energies solv->energies equil Equilibrium Constant energies->equil Experimental_Workflow prep Sample Preparation (this compound in Deuterated Solvents) nmr ¹H NMR Spectroscopy Acquisition prep->nmr process Data Processing (Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Peak Identification & Integration) process->analysis calc Equilibrium Constant (Keq) Calculation analysis->calc

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-decanone from 5-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 5-decanone, a simple aliphatic ketone, serves as a valuable building block and can be synthesized from its corresponding secondary alcohol, 5-decanol. This document provides detailed application notes and comparative protocols for three common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Jones oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and substrate compatibility. These protocols are designed to guide researchers in selecting and performing the optimal synthesis for their specific laboratory context and project requirements.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and considerations regarding waste disposal and reagent toxicity. The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-decanol using the three detailed methods.

ParameterPCC OxidationSwern OxidationJones Oxidation
Oxidizing Agent Pyridinium Chlorochromate (C₅H₅NHCrO₃Cl)Oxalyl chloride, DMSO, TriethylamineChromic acid (H₂CrO₄)
Stoichiometry (Oxidant:Alcohol) ~1.5 : 1~1.5 : 1 (Oxalyl Chloride)~1 : 1.5
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Acetone
Temperature Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 2 hours1 - 2 hours
Typical Yield 85 - 95%90 - 98%80 - 90%
Purity (Post-Workup) HighVery HighHigh
Key Considerations Carcinogenic Cr(VI) reagent; solid reagent handling.Requires cryogenic temperatures; produces volatile, malodorous byproducts.Highly acidic; uses carcinogenic Cr(VI); not suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the relatively mild oxidant PCC, which is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[1][2]

Materials:

  • 5-decanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (sintered glass funnel or Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium salts.

  • Extraction: Wash the filter cake thoroughly with diethyl ether.

  • Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Protocol 2: Swern Oxidation

The Swern oxidation is a metal-free alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][4][5] It is known for its mild conditions and high yields.[6]

Materials:

  • 5-decanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.

  • Addition of Alcohol: Add a solution of 5-decanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the flask, still at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The malodorous byproduct, dimethyl sulfide, can be neutralized by rinsing glassware with a bleach solution.

Protocol 3: Jones Oxidation

The Jones oxidation is a robust and cost-effective method that employs a solution of chromium trioxide in aqueous sulfuric acid.[7][8] It is a strong oxidizing agent and the reaction is typically fast and high-yielding.[8]

Materials:

  • 5-decanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beaker

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5-decanol (1.0 equivalent) in acetone. Cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until a faint orange color persists.

  • Quenching: After the reaction is complete (as indicated by TLC or the persistent orange color), quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns.

  • Work-up: Remove the acetone by rotary evaporation. Add water to the residue.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by distillation or flash column chromatography.

Visualized Workflows and Transformations

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the specific chemical transformation involved.

experimental_workflow start 5-decanol reaction Oxidation Reaction start->reaction reagents Oxidizing Agent (PCC, Swern, or Jones) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

chemical_transformation sub 5-decanol (C₁₀H₂₂O) prod This compound (C₁₀H₂₀O) sub->prod [Oxidation]

References

Synthesis of 5-Decanone via Oxidation of Secondary Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-decanone through the oxidation of the secondary alcohol, 5-decanol. This transformation is a fundamental process in organic synthesis, crucial for the preparation of ketone intermediates in various research and development applications, including fragrance chemistry and the synthesis of complex organic molecules.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. A variety of reagents and methods have been developed to achieve this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. This note focuses on three widely used and reliable methods for the synthesis of this compound from 5-decanol: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation. The choice of oxidant is often dictated by the substrate's sensitivity to acidic or harsh conditions and the desired scale of the reaction.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the typical quantitative data for the synthesis of this compound from 5-decanol using different oxidation methods. While exact yields can vary based on reaction scale and optimization, these values represent typical outcomes for the oxidation of long-chain secondary alcohols.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction ConditionsKey Features
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-95%Mild, neutral pH, room temperatureHigh selectivity, suitable for sensitive substrates, but the reagent can be explosive under certain conditions.[1][2]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine85-95%Cryogenic temperatures (-78 °C), anhydrousHigh yields, avoids heavy metals, but produces a foul-smelling byproduct (dimethyl sulfide).[3][4][5]
Jones Oxidation Chromium trioxide (CrO₃) in sulfuric acid/acetone80-90%Strongly acidic, exothermicInexpensive and rapid, but uses a carcinogenic chromium(VI) reagent.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned oxidation methods are provided below.

Protocol 1: Dess-Martin Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation.[8][9]

Materials:

  • 5-decanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-decanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This procedure uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[3][5]

Materials:

  • 5-decanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Three-necked round-bottom flask

  • Dropping funnels

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar and two dropping funnels, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM from one of the dropping funnels, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of 5-decanol (1.0 eq) in anhydrous DCM from the second dropping funnel, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by distillation or flash column chromatography.

Protocol 3: Jones Oxidation

This classic method employs a strong oxidizing agent prepared from chromium trioxide.[6][10]

Materials:

  • 5-decanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a separate flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

  • In a round-bottom flask, dissolve 5-decanol (1.0 eq) in acetone.

  • Cool the solution in an ice bath and add the prepared Jones reagent dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 20 °C.

  • Continue adding the Jones reagent until a persistent orange-brown color is observed, indicating an excess of the oxidant.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Decant the supernatant and wash the chromium salts with acetone.

  • Combine the organic solutions and neutralize with a saturated aqueous solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate using a rotary evaporator to obtain the crude this compound.

  • Purify by distillation under reduced pressure.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons adjacent to the carbonyl group and along the alkyl chains.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a distinct peak for the carbonyl carbon, typically in the range of 200-220 ppm, along with signals for the other carbon atoms in the molecule.[11]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically around 1715 cm⁻¹.[12]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound (156.27 g/mol ).[11]

Visualizations

General Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 5-decanol via oxidation.

G General Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 5-Decanol Reagents Select Oxidizing Agent (DMP, Swern, or Jones) Start->Reagents Oxidation Oxidation Reaction Reagents->Oxidation Monitoring Monitor by TLC Oxidation->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Oxidation

This diagram illustrates the fundamental chemical transformation occurring during the oxidation of 5-decanol to this compound.

G Chemical Transformation Pathway 5_Decanol 5-Decanol (Secondary Alcohol) 5_Decanone This compound (Ketone) 5_Decanol->5_Decanone Oxidation Oxidizing_Agent Oxidizing Agent [O] Oxidizing_Agent->5_Decanone Byproducts Reduced Oxidant + Water

Caption: Oxidation of 5-decanol to this compound.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 5-decanol to 5-decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic dehydrogenation of 5-decanol to produce 5-decanone, a valuable ketone intermediate in various chemical syntheses. This document outlines various heterogeneous catalytic systems, presents quantitative performance data, and offers detailed experimental protocols for catalyst preparation and the dehydrogenation reaction.

Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Catalytic acceptorless dehydrogenation (AD) represents a green and atom-economical approach, producing the desired ketone and hydrogen gas as the only byproduct. This process avoids the use of stoichiometric, often hazardous, oxidizing agents. This compound, the target product, serves as a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This document details the use of supported transition metal catalysts, such as cobalt, nickel, and palladium, for this conversion.

Data Presentation

The following tables summarize the performance of various heterogeneous catalysts in the acceptorless dehydrogenation of long-chain secondary alcohols. While specific data for 5-decanol is limited in the literature, the data for 2-octanol serves as a reliable proxy due to their structural similarity.

Table 1: Performance of Supported Cobalt Catalysts in the Dehydrogenation of 2-Octanol

CatalystSupportConversion (%)Selectivity to 2-octanone (%)Yield (%)Reference
5 wt% CoTiO₂ (P25)65-6990-99.969[1][2]
5 wt% Coγ-Al₂O₃Lower than TiO₂High-[1]
5 wt% CoCLower than TiO₂High-[1]
5 wt% CoZnOLower than TiO₂High-[1]
5 wt% CoZrO₂Lower than TiO₂High-[1]

Table 2: Performance of Supported Copper Catalysts in the Dehydrogenation of 2-Octanol

| Catalyst | Support | Conversion (%) | Selectivity to 2-octanone (%) | Reference | | :--- | :--- | :--- | :--- | | Cu | TiO₂ | >99.9 | Dependent on conversion |[3] | | Cu | CeO₂ | High | Dependent on conversion |[3] | | Cu | ZnO | High | Dependent on conversion |[3] | | Cu | Al₂O₃ | High | Dependent on conversion |[3] |

Table 3: Performance of Alumina-Supported Transition Metal Catalysts in 2-Octanol Dehydrogenation

CatalystSupportTurnover Frequency (TOF) (s⁻¹)
NiAl₂O₃~10⁻²
CoAl₂O₃~10⁻³
RuAl₂O₃~10⁻²
PdAl₂O₃~10⁻¹
PtAl₂O₃~10⁻¹

Signaling Pathways and Logical Relationships

The following diagram illustrates the general reaction pathway for the catalytic dehydrogenation of 5-decanol to this compound on a metal catalyst surface.

ReactionPathway Reaction Pathway for 5-Decanol Dehydrogenation cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 5-Decanol 5-Decanol Active_Site Metal Active Site 5-Decanol->Active_Site Adsorption This compound This compound Active_Site->this compound Dehydrogenation H2 H₂ Gas Active_Site->H2 H₂ Desorption

Caption: General reaction pathway for 5-decanol dehydrogenation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis, characterization, and testing of heterogeneous catalysts for this compound production.

ExperimentalWorkflow Experimental Workflow Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation) Catalyst_Characterization Catalyst Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Catalyst_Characterization Reaction_Setup Reaction Setup (Reactor, Reactants) Catalyst_Characterization->Reaction_Setup Dehydrogenation_Reaction Dehydrogenation Reaction (Heating, Stirring) Reaction_Setup->Dehydrogenation_Reaction Product_Analysis Product Analysis (GC-MS) Dehydrogenation_Reaction->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Product_Analysis->Data_Analysis

Caption: A typical experimental workflow for catalytic dehydrogenation.

Experimental Protocols

Protocol 1: Preparation of 5 wt% Co/TiO₂ Catalyst by Incipient Wetness Impregnation

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Titanium dioxide (TiO₂, P25)

  • Deionized water

  • Tube furnace

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Calculate the required amount of Co(NO₃)₂·6H₂O to achieve a 5 wt% cobalt loading on the TiO₂ support.

  • Dissolve the calculated amount of Co(NO₃)₂·6H₂O in a minimal amount of deionized water to form a concentrated solution. The volume of the solution should be equal to the pore volume of the TiO₂ support.

  • Add the cobalt nitrate solution dropwise to the TiO₂ powder while continuously mixing to ensure uniform distribution.

  • Dry the impregnated support in an oven at 120 °C overnight.[4]

  • Calcine the dried powder in a tube furnace under a flow of air at 550 °C for 4 hours.[4]

  • Prior to the reaction, reduce the calcined catalyst in the reactor under a flow of H₂ at a temperature determined by temperature-programmed reduction (TPR) analysis (typically 400-500 °C) for 4 hours.

  • Cool the catalyst to the desired reaction temperature under a flow of N₂.

Protocol 2: Preparation of 10 wt% Ni/γ-Al₂O₃ Catalyst by Wet Impregnation

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃)

  • Deionized water

  • Rotary evaporator

  • Tube furnace

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve the calculated amount of Ni(NO₃)₂·6H₂O for a 10 wt% nickel loading in deionized water.

  • Add the γ-Al₂O₃ support to the nickel nitrate solution and stir the suspension for 24 hours at room temperature.

  • Remove the solvent using a rotary evaporator at 60 °C.

  • Dry the resulting solid in an oven at 110 °C for 12 hours.

  • Calcine the material in a tube furnace under air at 500 °C for 4 hours.

  • Reduce the catalyst in-situ in the reactor under H₂ flow at 500 °C for 4 hours before the reaction.[5]

  • Cool down to the reaction temperature under a N₂ atmosphere.

Protocol 3: General Procedure for the Acceptorless Dehydrogenation of 5-Decanol

Materials:

  • 5-Decanol

  • Prepared heterogeneous catalyst (e.g., 5 mol%)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Base (e.g., KOH, 20 mol%) (optional, but can enhance activity for some catalysts)

  • Schlenk tube or a similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

  • Condenser

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the catalyst and the base (if used).

  • Evacuate the tube and backfill with an inert gas three times.

  • Under the inert atmosphere, add 5-decanol and the anhydrous solvent.

  • Fit the Schlenk tube with a condenser.

  • Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • The filtrate can be analyzed directly by GC-MS to determine conversion, selectivity, and yield. For product isolation, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Protocol 4: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of alcohols and ketones (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Identify the peaks for 5-decanol and this compound by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis.

    • Quantify the peak areas to calculate the conversion of 5-decanol and the selectivity and yield of this compound. The use of an internal standard is recommended for accurate quantification.

Concluding Remarks

The catalytic acceptorless dehydrogenation of 5-decanol to this compound offers a sustainable and efficient synthetic route. The choice of catalyst and reaction conditions plays a crucial role in achieving high conversion and selectivity. Supported cobalt and nickel catalysts have shown significant promise for the dehydrogenation of long-chain secondary alcohols. The protocols provided herein offer a solid foundation for researchers to explore and optimize this important transformation. Further investigation into bimetallic catalysts and novel support materials may lead to even more active and robust catalytic systems.

References

Application Notes and Protocols for 5-Decanone in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-decanone in the fragrance industry. This document details its olfactory profile, performance characteristics, and recommended applications, along with detailed protocols for its evaluation and analysis.

Introduction to this compound in Fragrance

This compound (CAS No. 820-29-1), an aliphatic ketone, is a valuable ingredient in the perfumer's palette.[1] It is a colorless liquid characterized by a distinct fruity odor.[1] Aliphatic ketones, in general, are known for contributing sweet, fruity, and creamy notes to fragrance compositions. The careful incorporation of these ketones can impart a vibrant and juicy quality to a fragrance, enhancing its overall freshness and appeal.

Olfactory Profile and Performance

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20O[2]
Molecular Weight 156.27 g/mol [3]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 208.7°C at 760 mmHg[1]
Flash Point 67.7°C[1]
Solubility Soluble in DMSO[3]

Applications in Fragrance Compositions

Due to its fruity character, this compound is a versatile ingredient that can be incorporated into a variety of fragrance types. Its profile makes it suitable for enhancing fruity and floral accords.

Recommended Applications and Use Levels:

While specific use levels for this compound are not documented in the provided search results, information on similar fruity ketones, such as raspberry ketone, can offer guidance. The typical usage of raspberry ketone in perfume compounds ranges from 0.14% to a maximum of 11.4%.[4] It is recommended to start with low concentrations of this compound and adjust based on the desired olfactory effect.

  • Fine Fragrances: In fine fragrances, this compound can be used to introduce or boost fruity top and middle notes. It can add a juicy, ripe quality to berry, peach, or apricot accords and can provide a modern twist to classic floral bouquets.

  • Soaps and Detergents: The stability of ketones makes them suitable for use in functional products.[5] this compound can impart a pleasant fruity scent to soaps and detergents, contributing to the overall sensory experience of the product.[1]

  • Candles and Air Fresheners: The volatility and odor profile of this compound make it a candidate for use in candles and air care products. Aromatic ketones are known to improve the scent throw and longevity of fragrances in these applications.[6]

Example Fragrance Accord - "Juicy Peach":

This accord demonstrates a potential application of an aliphatic ketone like this compound to create a fruity fragrance.

IngredientParts (by weight)Olfactory Contribution
This compound 5Fruity, ripe
Aldehyde C-14 (Peach Aldehyde)15Creamy, peach, lactonic
Benzyl Acetate20Fruity, floral (jasmine)
Linalool10Floral, slightly citrusy
Gamma-Undecalactone (Aldehyde C-18)5Creamy, coconut, fruity
Hedione (Methyl Dihydrojasmonate)30Floral, airy, diffusive
Iso E Super15Woody, ambery, smooth
Total 100

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine the olfactory profile and intensity of this compound.

Materials:

  • This compound

  • Odorless solvent (e.g., dipropylene glycol or ethanol)

  • Glass beakers

  • Pipettes

  • Smelling strips

  • Panel of trained sensory assessors (minimum of 5)

  • Data collection forms

Protocol:

  • Sample Preparation: Prepare dilutions of this compound in the chosen solvent at concentrations of 10%, 1%, and 0.1%.

  • Panelist Preparation: Ensure panelists have not consumed any strongly flavored food or drink for at least one hour before the evaluation. They should also refrain from wearing any personal fragrance.

  • Evaluation Procedure:

    • Dip a smelling strip into each dilution of this compound.

    • Present the smelling strips to the panelists in a randomized order.

    • Ask panelists to describe the odor profile of each sample using a list of descriptors (e.g., fruity, waxy, green, sweet).

    • Ask panelists to rate the intensity of the odor on a labeled magnitude scale (LMS) ranging from "barely detectable" to "extremely strong".[7]

  • Data Analysis: Compile the descriptor data to create an olfactory profile of this compound. Calculate the average intensity ratings for each concentration.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_sample Prepare this compound Dilutions (10%, 1%, 0.1%) start->prep_sample prep_panel Brief Panelists start->prep_panel dip_strips Dip Smelling Strips prep_sample->dip_strips present_strips Present Strips to Panelists prep_panel->present_strips dip_strips->present_strips describe_odor Describe Odor Profile present_strips->describe_odor rate_intensity Rate Odor Intensity (LMS) describe_odor->rate_intensity compile_data Compile Descriptor Data rate_intensity->compile_data analyze_intensity Analyze Intensity Ratings compile_data->analyze_intensity end End analyze_intensity->end

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the retention time and characterize the odor of this compound in a gas chromatographic separation.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (ODP)

  • This compound standard

  • Appropriate GC column (e.g., non-polar or mid-polar)

  • Helium carrier gas

  • Trained human assessor

Protocol:

  • Instrument Setup:

    • Install the GC column and condition it according to the manufacturer's instructions.

    • Set the GC oven temperature program (e.g., start at 50°C, ramp up to 250°C).

    • Set the carrier gas flow rate.

    • Heat the transfer line to the ODP to prevent condensation.[8]

  • Sample Injection: Inject a diluted solution of the this compound standard into the GC inlet.

  • Olfactometry and Data Collection:

    • The assessor sniffs the effluent from the ODP throughout the GC run.

    • The assessor records the time at which any odor is detected and provides a description of the odor.

    • Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Analysis: Correlate the retention time of the odor event with the retention time of the peak detected by the MS. Confirm the identity of the peak as this compound by its mass spectrum.

GCO_Workflow cluster_setup Instrument Setup cluster_analysis Analysis cluster_detection Detection cluster_data Data Correlation setup_gc Configure GC-MS/O System inject_sample Inject this compound Sample setup_gc->inject_sample gc_separation GC Separation inject_sample->gc_separation split_effluent Split Effluent gc_separation->split_effluent ms_detection MS Detection split_effluent->ms_detection olfactory_detection Olfactory Detection (Sniffing) split_effluent->olfactory_detection correlate_data Correlate Retention Times and Mass Spectra ms_detection->correlate_data olfactory_detection->correlate_data identify_compound Identify Odor-Active Compound correlate_data->identify_compound

Stability Testing of a Fragrance Containing this compound in a Cosmetic Base

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound in a cosmetic product base over time and under various conditions.[9][10]

Materials:

  • Fragrance oil containing a known concentration of this compound

  • Cosmetic product base (e.g., lotion, cream)

  • Control sample (cosmetic base without fragrance)

  • Storage containers (glass jars)

  • Oven capable of maintaining 40-45°C

  • Refrigerator or chamber capable of maintaining 4°C

  • Light exposure box or window with direct sunlight

  • pH meter

  • Viscometer

Protocol:

  • Sample Preparation: Prepare samples of the cosmetic base containing the fragrance oil at the desired concentration. Also, prepare a control sample of the base without fragrance.

  • Storage Conditions: Store the samples under the following conditions for a period of at least 3 months:

    • Elevated temperature: 40-45°C

    • Room temperature: 20-25°C

    • Refrigerated: 4°C

    • Light exposure: In a light box or exposed to daylight

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Evaluation Parameters:

    • Color: Visually assess any changes in color compared to the control and the initial sample.

    • Odor: Evaluate any changes in the fragrance profile or intensity.

    • pH: Measure the pH of the product.

    • Viscosity: Measure the viscosity of the product.

    • Appearance: Observe for any signs of phase separation, crystallization, or other physical changes.

  • Data Analysis: Record all observations and measurements at each interval. Compare the stability of the fragranced product to the control to determine the impact of the fragrance on the cosmetic base.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to ion_channel Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes action_potential Action Potential depolarization->action_potential Generates olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Transmits Signal to brain Brain (Odor Perception) olfactory_bulb->brain Relays Signal to

Conclusion

This compound is a useful aliphatic ketone for imparting fruity notes in a variety of fragrance applications. Its performance and stability can be thoroughly evaluated using the standardized protocols provided in these notes. Further research to determine its precise odor and flavor thresholds would be beneficial for its optimal use in fragrance and flavor creations.

References

Application Note: Quantitative Analysis of 5-Decanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 5-decanone, a volatile organic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein provides a robust framework for the sensitive and selective determination of this compound in various matrices. This document outlines detailed procedures for sample preparation, instrument parameters, and data analysis, and includes representative quantitative data and visual diagrams to guide researchers.

Introduction

This compound (CAS: 820-29-1) is a ketone with applications in the flavor and fragrance industry and can also be a volatile biomarker in various biological and environmental systems. Accurate quantification of this compound is essential for quality control, research, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocols

The successful analysis of this compound by GC-MS is contingent on proper sample preparation and optimized instrument conditions.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary objective is to efficiently extract this compound while minimizing matrix interference.

1. Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as beverages or biological fluids.

  • Materials:

    • Glass centrifuge tubes

    • Organic solvent (e.g., dichloromethane, hexane, or a 1:1 mixture of hexane and diethyl ether)[2][3]

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator (optional)

    • Internal Standard (IS) solution (e.g., 2-nonanone in methanol, 10 µg/mL)

  • Procedure:

    • Transfer 5 mL of the liquid sample into a glass centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of the organic solvent.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds from liquid or solid samples.[4]

  • Materials:

    • 20 mL airtight glass vials with PTFE septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

    • Internal Standard (IS) solution (e.g., 2-nonanone in methanol, 10 µg/mL)

    • Sodium chloride (NaCl)

  • Procedure:

    • Place 5 mL of a liquid sample or approximately 1 g of a homogenized solid sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add approximately 1 g of NaCl to increase the ionic strength of the sample, which aids in the release of volatile compounds.

    • Immediately seal the vial with the PTFE-lined septum cap.

    • Place the vial in a heater-stirrer or water bath set at 60°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are a good starting point and may require optimization for specific instruments and matrices.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
InjectorSplitless mode, Temperature: 250°C
Desorption Time (for SPME)5 minutes
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minutesRamp: 10°C/min to 250°CHold: 5 minutes at 250°C
Mass Spectrometer
Ion Source Temperature230°C
Interface Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound is achieved by monitoring specific ions generated during mass spectrometric fragmentation. The following table summarizes key quantitative data for this compound.

Parameter Value Notes
Molecular Weight 156.27 g/mol [5]
Molecular Formula C₁₀H₂₀O[5]
CAS Number 820-29-1[5]
Quantification Ion (m/z) 85The base peak in the electron ionization mass spectrum.
Qualifier Ions (m/z) 57, 113Used for confirmation of the analyte's identity.
Retention Time ~10-12 minutesThis is an estimate and will vary based on the specific GC conditions.
Linearity (R²) > 0.995A linear calibration curve should be established over the desired concentration range.
Limit of Detection (LOD) 0.5 - 5 ng/mLThese are estimated values and should be experimentally determined for the specific matrix and instrumentation. The empirical method is often preferred for determining realistic LOD values in GC-MS assays.
Limit of Quantification (LOQ) 2 - 15 ng/mLThese are estimated values and should be experimentally determined.
Recovery (%) 85 - 110%Recovery should be determined by spiking blank matrix with known concentrations of this compound.

Data Analysis

Quantitative analysis is performed by creating a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards of this compound in a clean solvent or a blank matrix extract. A typical concentration range might be 5 ng/mL to 500 ng/mL.

  • Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Calibration Curve: Analyze the calibration standards using the optimized GC-MS method. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared samples. The concentration of this compound in the samples is determined by interpolating the peak area ratio from the calibration curve.

Visualizations

Experimental Workflow

GC-MS Analysis Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample SPME Solid-Phase Microextraction Sample->SPME Liquid or Solid Sample Extract Extract LLE->Extract SPME->Extract GC_Inlet GC Inlet Extract->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Result Result Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Quantification

Quantification Logic Logical Relationship for Quantification Analyte_Signal Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Response_Ratio Calibration_Curve Calibration Curve y = mx + c Response_Ratio->Calibration_Curve Concentration Analyte Concentration Concentration->Calibration_Curve Final_Concentration Calculated Concentration Calibration_Curve->Final_Concentration

Caption: Logical flow for the quantification of this compound.

References

Application Note: Reversed-Phase HPLC Method for the Analysis of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Decanone (CAS: 820-29-1), also known as pentyl butyl ketone, is a C10 aliphatic ketone.[1] It is a colorless liquid used in various industrial applications.[1] While gas chromatography (GC) is frequently employed for the analysis of volatile ketones like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when GC is not available or when the sample matrix is more suitable for liquid chromatography.[2]

Direct analysis of this compound by HPLC with UV detection presents a significant challenge due to the molecule's lack of a strong chromophore. The carbonyl group (C=O) exhibits only a weak n→π* electronic transition, resulting in low molar absorptivity around 280 nm, which leads to poor sensitivity.[3] Furthermore, the position of this absorption maximum can be shifted by the polarity of the mobile phase.[3]

To overcome this limitation, a common and highly effective strategy is to derivatize the ketone with 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the carbonyl compound into a stable 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and can be detected with excellent sensitivity by a UV detector at approximately 360 nm.[4] This application note details a reversed-phase HPLC method for the quantitative analysis of this compound following pre-column derivatization with DNPH.

Chromatographic Principle

The method employs reversed-phase chromatography, which separates molecules based on their hydrophobicity.[5] The stationary phase is a non-polar, octadecyl-bonded silica (C18), while the mobile phase is a more polar mixture of water and acetonitrile. The hydrophobic this compound-DNPH derivative interacts strongly with the non-polar C18 stationary phase. By adjusting the proportion of the organic solvent (acetonitrile) in the mobile phase, the analyte is eluted and separated from other components in the sample. Detection is achieved by monitoring the UV absorbance of the eluate at 360 nm.[6]

Experimental Protocols

Detailed Derivatization Protocol

This protocol describes the conversion of this compound to its this compound-2,4-dinitrophenylhydrazone derivative.

1.1 Reagents and Materials:

  • This compound standard (C10H20O, MW: 156.27 g/mol )[1][2]

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC Grade)

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Volumetric flasks, pipettes, and vials

1.2 Preparation of DNPH Derivatizing Reagent (0.2% w/v):

  • Weigh 200 mg of DNPH into a 100 mL volumetric flask.

  • Add 50 mL of acetonitrile and sonicate for 10 minutes to dissolve.

  • Carefully add 1.0 mL of concentrated sulfuric acid.

  • Bring the flask to the final volume of 100 mL with acetonitrile.

  • Mix thoroughly. This solution should be stored in an amber glass bottle at 4°C.

1.3 Preparation of this compound Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile.

1.4 Derivatization Procedure:

  • Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • For each standard or sample, pipette 1.0 mL into a glass vial.

  • Add 1.0 mL of the DNPH derivatizing reagent to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at 40°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The resulting solution containing the this compound-DNPH derivative is now ready for HPLC analysis.

HPLC Analysis Protocol

2.1 Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.[7]

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.45 µm PTFE).

2.2 HPLC Operating Conditions: The specific conditions should be optimized for the user's system but can be based on the parameters in the table below.

2.3 System Preparation and Equilibration:

  • Prepare the mobile phases as described in Table 1. Filter and degas both mobile phases prior to use.

  • Install the C18 column and set the column oven temperature to 35°C.

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column by running the mobile phase at the initial gradient conditions (e.g., 60% Acetonitrile / 40% Water) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

2.4 Analysis Sequence:

  • Perform a blank injection (acetonitrile) to ensure the system is clean.

  • Inject the derivatized standards in increasing order of concentration to build a calibration curve.

  • Inject the derivatized samples.

  • Periodically inject a check standard to monitor system stability.

2.5 Data Analysis:

  • Identify the this compound-DNPH peak based on its retention time from the standard injections.

  • Integrate the peak area for all standards and samples.

  • Construct a linear calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound-DNPH Analysis

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient. Start with 60% B, hold for 10 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV-Vis or DAD
Detection Wavelength 360 nm[4]
Injection Volume 10 µL
Analyte This compound-2,4-dinitrophenylhydrazone

Table 2: Comparison of Analytical Strategies for this compound

MethodPrincipleAdvantagesDisadvantages
Direct GC-FID/MS Separation of volatile compounds in the gas phase.High resolution for volatiles, good sensitivity, structural info with MS.Requires sample volatility; derivatization may be needed for polar analytes.
Direct HPLC-UV Separation in the liquid phase based on polarity.Good for non-volatile or thermally labile compounds.Very low sensitivity for this compound due to a weak chromophore.[3]
HPLC-UV with DNPH Derivatization Conversion to a UV-active derivative, followed by liquid phase separation.Excellent sensitivity and specificity with UV detection.[4]Requires an additional sample preparation step (derivatization).

Visualizations

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard containing this compound Deriv Add DNPH Reagent (Acetonitrile, H₂SO₄) Sample->Deriv React Heat at 40°C for 30 min Deriv->React Cool Cool to Room Temp React->Cool Inject Inject Derivatized Sample Cool->Inject Separate Separation on C18 Column (ACN/Water Mobile Phase) Inject->Separate Detect UV Detection at 360 nm Separate->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Area Chrom->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Final Report Calibrate->Report

Caption: Workflow from sample preparation to final analysis.

G Figure 2: Derivatization and Separation Principle cluster_reaction Step 1: Derivatization Reaction cluster_separation Step 2: Reversed-Phase Separation Decanone This compound (Weak UV Chromophore) plus + Decanone->plus DNPH DNPH Reagent Derivative This compound-DNPH Derivative (Strong UV Chromophore at 360 nm) DNPH->Derivative H⁺ catalyst plus->DNPH Derivative_node Hydrophobic Derivative MobilePhase Polar Mobile Phase (Water/Acetonitrile) Derivative_node->MobilePhase Weak Interaction StationaryPhase Non-Polar C18 Stationary Phase Derivative_node->StationaryPhase Strong Interaction (Retention)

Caption: Chemical derivatization and chromatographic interaction.

References

Application Note: Quantification of Volatile Flavor Compounds in Fermented Sausages Using 5-Decanone as an Internal Standard by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The characteristic flavor and aroma of fermented sausages are attributed to a complex mixture of volatile organic compounds (VOCs) produced during the fermentation and ripening processes. These compounds, which include aldehydes, ketones, alcohols, and esters, are generated through the metabolic activities of endogenous enzymes and microbial flora. The qualitative and quantitative analysis of these VOCs is crucial for quality control, product development, and understanding the biochemical pathways that contribute to the final sensory profile of the product.

This application note describes a robust method for the quantification of key volatile flavor compounds in fermented sausages using gas chromatography-mass spectrometry (GC-MS) with 5-decanone as an internal standard. This compound, a ketone, is a suitable internal standard for this application due to its chemical properties and chromatographic behavior, which are similar to many of the target analytes.

Principle

Headspace solid-phase microextraction (HS-SPME) is employed for the extraction and preconcentration of volatile and semi-volatile compounds from the sausage matrix. The extracted analytes are then thermally desorbed into the gas chromatograph for separation. The gas chromatography system separates the individual volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separated compounds are subsequently detected and identified by a mass spectrometer. For quantitative analysis, a known amount of this compound is added to each sample as an internal standard to correct for variations in sample preparation and instrument response.

Materials and Reagents

  • This compound (CAS: 820-29-1), analytical standard grade

  • Dichlorobenzene (or other suitable solvent for standard preparation)

  • Helium (carrier gas), 99.999% purity

  • Methanol (for cleaning), HPLC grade

  • Sodium chloride (for salting out), analytical grade

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • Analytical Balance

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent like dichlorobenzene at a concentration of 100 µg/mL. Prepare working standard solutions by diluting the stock solution to the desired concentrations for creating a calibration curve.

Sample Preparation
  • Weigh 5.0 g of the fermented sausage sample into a 20 mL headspace vial.

  • Add a precise volume of the this compound internal standard solution to the vial to achieve a final concentration within the calibration range.

  • Seal the vial immediately with a PTFE/silicone septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

HS-SPME and GC-MS Analysis

The following table summarizes the recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and analytes of interest.

Parameter Condition
HS-SPME
Fiber50/30 µm DVB/CAR/PDMS
Incubation Temp.60 °C
Incubation Time30 min
Extraction Time30 min
Desorption Temp.250 °C
Desorption Time5 min
GC
ColumnDB-WAX capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temp.250 °C
Oven ProgramInitial temp 40 °C for 2 min, ramp to 180 °C at 5 °C/min, then to 240 °C at 10 °C/min, hold for 5 min.
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Source Temp.230 °C
Quadrupole Temp.150 °C

Data Presentation

The following table presents example quantitative data for selected volatile compounds identified in fermented sausages, with this compound used as an internal standard for quantification. The data is adapted from a study on flavor compounds in fermented sausage.[1]

Compound Retention Time (min) Concentration (µg/kg)
Hexanal9.85225.3 ± 15.2
Heptanal12.4345.8 ± 3.1
Octanal14.78112.6 ± 8.9
Nonanal16.92189.4 ± 12.5
1-Octen-3-ol15.2135.7 ± 2.8
2-Nonanone17.5528.3 ± 2.1
This compound (IS) 19.34 Added at 100 µg/kg
2-Undecanone21.1215.6 ± 1.4
Acetic Acid7.52550.2 ± 45.8
Butanoic Acid10.9878.9 ± 6.5
Ethyl Acetate5.3312.4 ± 1.1
Ethyl Butanoate8.6725.1 ± 2.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing weigh_sample Weigh 5g Sausage add_is Add this compound (IS) weigh_sample->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate at 60°C seal_vial->incubate hs_spme HS-SPME Extraction incubate->hs_spme gc_separation GC Separation hs_spme->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using IS peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the quantification of volatile compounds in fermented sausage.

Logical Relationship of Quantification

quantification_logic analyte_peak Analyte Peak Area response_ratio Peak Area Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard (this compound) Peak Area is_peak->response_ratio cal_curve Calibration Curve (Ratio vs. Concentration) response_ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of internal standard quantification.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 5-Decanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-decanone, with a focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common industrial methods.

Method 1: Ketonization of Valeric Acid

Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the ketonization of valeric acid can be attributed to several factors, primarily related to catalyst performance and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Selection and Activity: The choice of catalyst is critical. Amphoteric metal oxides are known to be effective for this reaction. Zirconia (ZrO₂), Titania (TiO₂), and Lanthania (La₂O₃) generally exhibit high activity.[1][2] If your yield is low, consider the following:

    • Catalyst Type: Ensure you are using a suitable catalyst. See Table 1 for a comparison of different catalysts.

    • Catalyst Deactivation: The catalyst can deactivate over time due to coking or poisoning. Consider regenerating the catalyst or using a fresh batch.

    • Catalyst Loading: An inappropriate amount of catalyst can affect the reaction rate and yield. Experiment with varying the catalyst loading to find the optimal concentration.

  • Reaction Temperature: Temperature plays a significant role in both reaction rate and selectivity.

    • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.

    • Excessive Temperature: Very high temperatures can promote side reactions and the formation of byproducts, reducing the selectivity towards this compound.[3] Refer to Table 1 for optimal temperature ranges for different catalysts.

  • Feed Purity: Impurities in the valeric acid feed can poison the catalyst and lead to the formation of undesired byproducts. Ensure the purity of your starting material.

Q2: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?

A2: Byproduct formation is a common challenge, especially at higher temperatures. Key byproducts in the ketonization of valeric acid include short-chain acids and other ketones like 2-hexanone.[1]

  • Temperature Control: As shown in Table 2, the formation of byproducts is highly dependent on the reaction temperature. Operating at the optimal temperature for your chosen catalyst is crucial for maximizing selectivity towards this compound.

  • Catalyst Choice: Some catalysts may favor the formation of byproducts more than others. Zirconia (ZrO₂) has been shown to have high selectivity for 5-nonanone (a close analog of this compound), suggesting it may be a good choice to minimize byproduct formation.[1]

Method 2: Catalytic Dehydrogenation of 5-Decanol

Q1: The conversion of 5-decanol to this compound is incomplete. How can I drive the reaction to completion?

A1: Incomplete conversion in catalytic dehydrogenation is often related to equilibrium limitations and catalyst activity.

  • Equilibrium Shift: The dehydrogenation of an alcohol to a ketone is a reversible reaction. To shift the equilibrium towards the product (this compound), the hydrogen gas produced must be continuously removed from the reaction system.

  • Catalyst Performance: The choice and condition of the catalyst are critical.

    • Catalyst Type: Copper-based catalysts are commonly used for this reaction.

    • Catalyst Deactivation: The catalyst can become deactivated due to coking (carbon deposition) or sintering at high temperatures. Regeneration of the catalyst by controlled oxidation to burn off coke, followed by reduction, may be necessary.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures. Ensure the temperature is within the optimal range for your specific catalyst.

Q2: My catalyst is deactivating quickly. What is the cause and how can I prevent it?

A2: Rapid catalyst deactivation is a significant issue in large-scale operations. The primary causes are coking and poisoning.

  • Coking: At high temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbon deposits that block active sites.

    • Mitigation: Lowering the reaction temperature, if possible without significantly affecting the reaction rate, can reduce coking. Periodic regeneration of the catalyst is also a common strategy.

  • Poisoning: Impurities in the 5-decanol feed, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites, leading to poisoning.

    • Mitigation: Ensuring high purity of the 5-decanol feedstock is essential.

Method 3: Oxidation of 5-Decanol

Q1: The yield of this compound is low, and I am observing over-oxidation products. How can I improve the selectivity?

A1: Achieving high selectivity in the oxidation of a secondary alcohol to a ketone requires careful control of the oxidant and reaction conditions to prevent over-oxidation to carboxylic acids.

  • Choice of Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate can lead to cleavage of the carbon-carbon bond and formation of decanoic acid.[4] Milder and more selective oxidizing agents are preferable for large-scale synthesis.

  • Stoichiometry of the Oxidant: Using a stoichiometric excess of the oxidizing agent will increase the likelihood of over-oxidation. It is crucial to carefully control the molar ratio of the oxidant to the alcohol.

  • Temperature Control: Oxidation reactions are often exothermic. Poor temperature control can lead to localized "hot spots" where over-oxidation is more likely to occur. Ensure efficient heat removal from the reactor.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial methods for producing this compound are the catalytic dehydrogenation of 5-decanol and the ketonization of valeric acid.[4][5] The oxidation of 5-decanol is also a viable method, particularly for smaller-scale production.[4]

Q2: What are the key safety considerations when scaling up this compound synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Management: Many of the synthesis reactions are exothermic. Inadequate heat removal can lead to a runaway reaction. Ensure the reactor's cooling system is sufficient for the scale of the reaction.

  • Handling of Hazardous Materials: Depending on the synthesis route, you may be handling flammable solvents, corrosive acids, or pyrophoric materials. Implement appropriate handling procedures and use personal protective equipment.

  • Pressure Build-up: Reactions that produce gaseous byproducts, such as the catalytic dehydrogenation (produces hydrogen), can lead to a dangerous build-up of pressure if the reactor is not properly vented.

Q3: How can I purify this compound at a large scale?

A3: Fractional distillation is a common and effective method for purifying this compound at a large scale.[6][7] This technique separates components of a liquid mixture based on their different boiling points. Since this compound has a specific boiling point, it can be effectively separated from lower-boiling starting materials and higher-boiling byproducts. For liquids with close boiling points (less than 70°C difference), a fractionating column with a high number of theoretical plates is necessary for good separation.[6]

Data Presentation

Table 1: Catalyst Performance in the Ketonization of Valeric Acid to 5-Nonanone *

CatalystTemperature (°C)Conversion (%)Yield of 5-Nonanone (%)
ZrO₂ 350~95~90
400~98~95
450~99~96
TiO₂ 350~85~80
400~92~88
450~96~92
La₂O₃ 350~80~75
400~88~82
450~93~88
CeO₂ 350~70~65
400~80~75
450~88~83
Y₂O₃ 350~40~35
400~55~50
450~70~65
Al₂O₃ 450ModerateModerate
SnO₂ 350-450PoorPoor
SiO₂ 350-450PoorPoor
Cr₂O₃ 350-450InactiveInactive

*Data is for the synthesis of 5-nonanone, a close structural analog of this compound, and is indicative of expected trends for this compound synthesis.[1][3]

Table 2: Byproduct Formation in the Ketonization of Valeric Acid at Different Temperatures

Temperature (°C)Major ProductMajor Byproducts
< 350 5-NonanoneShort-chain carboxylic acids
350 - 450 5-NonanoneMinimal byproducts with selective catalysts
> 450 5-NonanoneOther ketones (e.g., 2-hexanone), short-chain acids diminish

*Based on trends observed in the ketonization of valeric acid.[1][3]

Experimental Protocols

Protocol 1: Ketonization of Valeric Acid using a ZrO₂ Catalyst
  • Catalyst Preparation: Prepare the ZrO₂ catalyst by calcining a zirconium salt precursor (e.g., ZrO(NO₃)₂·xH₂O) in air at 500°C for 4 hours with a heating rate of 5°C/min.[1]

  • Reactor Setup: The reaction is typically carried out in a fixed-bed flow reactor. Pack the reactor with the prepared ZrO₂ catalyst.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 400°C).

    • Introduce a continuous flow of gaseous valeric acid over the catalyst bed. An inert carrier gas, such as nitrogen, can be used.

  • Product Collection: The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of this compound, water, and any unreacted valeric acid or byproducts.

  • Purification: The collected liquid is then purified by fractional distillation to isolate the this compound.

Protocol 2: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, a round-bottom flask (distillation pot), a fractionating column (e.g., Vigreux column), a condenser, and a collection flask.[6][7]

  • Charging the Still: Charge the crude this compound into the distillation pot. Add boiling chips to ensure smooth boiling.

  • Distillation:

    • Heat the distillation pot gently.

    • The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor in the lower-boiling point components.

    • Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the substance that is currently distilling.

    • Collect the fraction that distills at the boiling point of this compound (approximately 210°C at atmospheric pressure).

  • Fraction Collection: Collect different fractions based on the distillation temperature to separate the desired product from impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification Stage start Valeric Acid Feed reactor Fixed-Bed Reactor (ZrO2 Catalyst, 400°C) start->reactor Vapor Phase condenser Condenser reactor->condenser Gaseous Product Stream separator Phase Separator condenser->separator Liquid Mixture distillation Fractional Distillation Column separator->distillation Crude this compound waste1 waste1 separator->waste1 Aqueous Phase (Water) product Pure this compound distillation->product waste2 waste2 distillation->waste2 Byproducts

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low this compound Yield q1 Check Catalyst Performance start->q1 q2 Check Reaction Temperature q1->q2 OK a1_1 Regenerate or Replace Catalyst q1->a1_1 Inactive/Poisoned a1_2 Optimize Catalyst Concentration q1->a1_2 Suboptimal Loading q3 Check Feed Purity q2->q3 OK a2_1 Increase Temperature q2->a2_1 Too Low a2_2 Decrease Temperature (Check for Byproducts) q2->a2_2 Too High a3_1 Purify Starting Material q3->a3_1 Impurities Present end Yield Improved q3->end OK a1_1->end a1_2->end a2_1->end a2_2->end a3_1->end

Caption: Troubleshooting logic for low this compound yield.

References

improving yield in 5-decanone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-decanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Oxidation of 5-decanol: This is a direct and common route. Various oxidizing agents can be used, each with its own advantages and disadvantages in terms of yield, cost, and waste products.[1]

  • Reaction of an organometallic reagent with a valeryl derivative: This typically involves the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with a derivative of valeric acid, such as valeronitrile or valeryl chloride.[2]

  • Friedel-Crafts Acylation: This method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[3][4] While less direct for an aliphatic ketone like this compound, related principles can be applied in certain synthetic strategies.

Q2: My overall yield of this compound is very low. What are the first things I should check?

A2: When facing low yields, a systematic check of your experimental parameters is crucial. Start with the most straightforward factors before investigating more complex issues:[5][6]

  • Reagent Purity and Stoichiometry: Ensure your starting materials are pure and that all reagents were measured correctly. Impurities can inhibit the reaction or lead to side reactions. For moisture-sensitive reactions, ensure solvents and reagents are rigorously dried.

  • Reaction Temperature: Verify that the reaction was maintained at the optimal temperature. Inconsistent or incorrect temperatures can prevent the reaction from proceeding to completion or promote the formation of byproducts.[6]

  • Reaction Time: Ensure the reaction was allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Work-up and Purification: Product can be lost during extraction, washing, and purification steps.[5] Ensure efficient phase separation during extractions and minimize losses during solvent removal and chromatography.

Q3: I am synthesizing this compound via the oxidation of 5-decanol and my yield is poor. What could be the issue?

A3: Low yields in the oxidation of 5-decanol can stem from several factors:

  • Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are critical. Over-oxidation to a carboxylic acid can occur with very strong, non-selective oxidizing agents. Common reagents include chromium-based oxidants and Swern or Dess-Martin periodinane oxidations for milder conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient oxidizing agent, a non-optimal reaction temperature, or a short reaction time.

  • Degradation of Product: The product, this compound, might be unstable under the reaction or work-up conditions.

Q4: I am using a Grignard reaction to synthesize this compound and observing low yield. What are the common pitfalls?

A4: Grignard reactions are very sensitive to the experimental conditions. Common issues include:

  • Presence of Water: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[5]

  • Purity of Magnesium: The magnesium turnings used should be fresh and free of an oxide layer.

  • Formation of Side Products: Grignard reagents can also act as bases, leading to enolization of the carbonyl starting material.[7] Additionally, reaction with the ketone product can lead to the formation of a tertiary alcohol. The use of an organocuprate reagent can sometimes mitigate this issue.[5]

Troubleshooting Guides

Low Yield in this compound Synthesis via Oxidation of 5-Decanol
Observed Problem Potential Cause Suggested Solution
Low conversion of 5-decanol Incomplete reaction- Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time and monitor by TLC. - Optimize the reaction temperature.
Deactivated oxidizing agent- Use a fresh batch of the oxidizing agent.
Presence of unexpected byproducts Over-oxidation- Use a milder, more selective oxidizing agent (e.g., PCC, Dess-Martin periodinane).
Side reactions- Adjust the reaction temperature to minimize decomposition or side reactions.
Product loss during work-up Emulsion formation during extraction- Add a small amount of brine to the aqueous layer to break up the emulsion.
Inefficient extraction- Increase the number of extractions with the organic solvent.
Low Yield in this compound Synthesis via Grignard Reaction
Observed Problem Potential Cause Suggested Solution
Failure to form Grignard reagent Moisture in the reaction setup- Flame-dry all glassware and use anhydrous solvents.
Inactive magnesium- Use fresh magnesium turnings or activate them with a small crystal of iodine.
Low conversion of starting material Inactive Grignard reagent- Titrate the Grignard reagent before use to determine its exact concentration.
Steric hindrance- Consider using a less sterically hindered starting material if applicable.
Formation of tertiary alcohol byproduct Reaction of Grignard reagent with the this compound product- Add the Grignard reagent slowly at a low temperature to control the reaction. - Consider using an organocuprate reagent which is less reactive towards ketones.[5]
Product loss during work-up Hydrolysis of the intermediate- Ensure the acidic work-up is performed carefully and at a low temperature.

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Decanol

This protocol is a representative procedure using pyridinium chlorochromate (PCC) as the oxidizing agent.

Materials:

  • 5-decanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-decanol in anhydrous DCM.

  • Add PCC to the solution in one portion while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter out the chromium salts, washing with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or distillation.

Synthesis of this compound via Grignard Reaction with Valeronitrile

This protocol outlines the synthesis of this compound from pentylmagnesium bromide and valeronitrile.[2]

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Valeronitrile

  • Aqueous solution of hydrochloric acid

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of valeronitrile in anhydrous diethyl ether dropwise.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Slowly pour the reaction mixture into a beaker containing ice and an aqueous solution of hydrochloric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude this compound by distillation.

Visualizations

experimental_workflow_oxidation Workflow for Oxidation of 5-Decanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (5-decanol, PCC, DCM) dissolve Dissolve 5-decanol in DCM prep_reagents->dissolve setup_glassware Setup Dry Glassware setup_glassware->dissolve add_pcc Add PCC dissolve->add_pcc stir Stir at Room Temperature add_pcc->stir monitor Monitor by TLC stir->monitor dilute Dilute with Diethyl Ether monitor->dilute filter_silica Filter through Silica Gel dilute->filter_silica wash Wash with NaHCO3 and Brine filter_silica->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_low_yield Troubleshooting Low Yield in Ketone Synthesis cluster_initial_checks Initial Checks cluster_reaction_issues Reaction-Specific Issues cluster_workup_issues Work-up & Purification Issues start Low Yield Observed check_reagents Reagent Purity & Stoichiometry start->check_reagents check_conditions Reaction Temperature & Time start->check_conditions extraction_loss Loss During Extraction start->extraction_loss purification_loss Loss During Purification start->purification_loss incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_reactions Side Reactions / Decomposition check_conditions->side_reactions solution Optimized Yield incomplete_reaction->solution Optimize side_reactions->solution Optimize extraction_loss->solution Refine Technique purification_loss->solution Refine Technique

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-decanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale syntheses for this compound include the oxidation of 5-decanol, the reaction of a pentyl Grignard reagent with a valeronitrile or valeryl derivative, and the reaction of an organocadmium reagent with valeryl chloride.

Q2: I have a low yield of this compound. What are the general causes?

A2: Low yields in organic synthesis can stem from several factors.[1][2][3] Common issues include the use of impure starting materials, wet solvents, improper reaction temperature control, and losses during the work-up and purification steps.[1][3] For specific reactions, side reactions can significantly consume starting materials and lower the yield of the desired product.

Q3: My final product is impure. What are some likely contaminants?

A3: Impurities will depend on the synthetic route. If you are performing an oxidation of 5-decanol, you may have unreacted starting material or over-oxidation to a carboxylic acid. In a Grignard synthesis, potential impurities include the alcohol resulting from the Grignard reagent reacting with the this compound product, or hydrocarbons from the quenching of the Grignard reagent.

Q4: How can I best purify my crude this compound?

A4: Flash column chromatography on silica gel is a common and effective method for purifying this compound.[4] A typical eluent system would be a mixture of hexanes and ethyl acetate.[4] Distillation can also be used for purification, especially on a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, identifiable by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Scenario 1: Oxidation of 5-Decanol

Problem: After performing the oxidation of 5-decanol to this compound, my GC-MS analysis shows a significant peak corresponding to the starting material and a small, broader peak at a higher retention time, in addition to my product peak.

Potential Cause & Side Reactions:

  • Incomplete Reaction: The presence of the starting alcohol, 5-decanol, indicates that the reaction has not gone to completion. This could be due to insufficient oxidizing agent, a deactivated catalyst, or incorrect reaction time/temperature.

  • Over-oxidation: The broader peak at a higher retention time may correspond to valeric acid, a product of over-oxidation where the ketone is cleaved.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent were used.

  • Check Reagent Quality: Use a fresh or properly stored oxidizing agent. Some oxidizing agents can degrade over time.

  • Optimize Reaction Conditions: Consider increasing the reaction time or temperature, according to established protocols.

  • Choice of Oxidant: For sensitive substrates, using a milder oxidizing agent like pyridinium chlorochromate (PCC) can help prevent over-oxidation.[4]

Scenario 2: Grignard Synthesis (e.g., Pentylmagnesium Bromide + Valeronitrile)

Problem: My Grignard synthesis of this compound from pentylmagnesium bromide and valeronitrile resulted in a low yield. The GC-MS of the crude product shows a peak with a mass corresponding to decane and another peak corresponding to a tertiary alcohol.

Potential Cause & Side Reactions:

  • Reaction with Water: Grignard reagents are highly basic and will react with any trace amounts of water in the glassware or solvent. This "quenches" the Grignard reagent, leading to the formation of the corresponding alkane (decane in this case from the pentyl Grignard).

  • Reaction with Product: The newly formed this compound can be attacked by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol (5-pentyl-5-decanol) after workup.[5]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the nitrile or the resulting ketone, leading to the recovery of starting material after workup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: Add the Grignard reagent to the nitrile solution slowly and at a low temperature (e.g., 0 °C) to minimize the reaction with the ketone product as it forms.

  • Inverse Addition: Consider adding the nitrile to the Grignard solution (inverse addition) to maintain a low concentration of the electrophile and potentially reduce the secondary reaction with the ketone product.

Experimental Protocols

Oxidation of 5-Decanol to this compound (PCC Method)

This protocol is adapted from a general procedure for the oxidation of secondary alcohols.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude this compound by flash column chromatography.

Grignard Synthesis of this compound (from Nitrile)

This protocol is based on a similar synthesis of a long-chain ketone.[6]

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to initiate the formation of pentylmagnesium bromide.

  • Reaction with Nitrile: Cool the Grignard solution to 0 °C and add a solution of valeronitrile in anhydrous diethyl ether dropwise.

  • Hydrolysis: After the reaction is complete, quench the reaction by slowly adding it to a cooled aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound via flash column chromatography or distillation.

Data Presentation

Table 1: Troubleshooting Guide for this compound Synthesis

Observed Issue Potential Side Product Likely Cause Suggested Solution
Low Yield & Starting Material Present (Oxidation) 5-DecanolIncomplete reactionIncrease reaction time/temperature, use fresh oxidant.
Low Yield & Peak for C10H22 (Grignard) DecaneReaction with moistureEnsure anhydrous conditions, use dry solvents and glassware.
Impurity Peak with M+ > 156 (Grignard) 5-Pentyl-5-decanolGrignard attack on ketone productSlow, low-temperature addition of Grignard reagent.
Broad Impurity Peak (Oxidation) Valeric AcidOver-oxidationUse a milder oxidizing agent (e.g., PCC).

Visualizations

Synthesis_Side_Reactions cluster_main Main Synthesis of this compound cluster_side Potential Side Reactions 5-Decanol 5-Decanol This compound This compound 5-Decanol->this compound Oxidation Valeric Acid Valeric Acid 5-Decanol->Valeric Acid Over-oxidation 5-Pentyl-5-decanol 5-Pentyl-5-decanol This compound->5-Pentyl-5-decanol Further Grignard Attack Pentyl-MgBr + Valeronitrile Pentyl-MgBr + Valeronitrile Imine Intermediate Imine Intermediate Pentyl-MgBr + Valeronitrile->Imine Intermediate Grignard Addition Imine Intermediate->this compound Hydrolysis Pentyl-MgBr Pentyl-MgBr Decane Decane Pentyl-MgBr->Decane Reaction with H2O Valeronitrile Valeronitrile Recovered Starting Material Recovered Starting Material Valeronitrile->Recovered Starting Material Enolization by Grignard

Caption: Main synthetic routes to this compound and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (GC-MS) Start->Analysis Decision1 Identify Major Impurities Analysis->Decision1 Decision2 Synthesis Method? Decision1->Decision2 Oxidation Oxidation of 5-Decanol Decision2->Oxidation Oxidation Grignard Grignard Synthesis Decision2->Grignard Grignard Ox_Impurity1 Unreacted 5-Decanol? Oxidation->Ox_Impurity1 Ox_Sol1 Increase Reaction Time/ Check Oxidant Ox_Impurity1->Ox_Sol1 Yes Ox_Impurity2 Over-oxidation Product? Ox_Impurity1->Ox_Impurity2 No Ox_Sol2 Use Milder Oxidant Ox_Impurity2->Ox_Sol2 Yes Grig_Impurity1 Alkane byproduct? Grignard->Grig_Impurity1 Grig_Sol1 Ensure Anhydrous Conditions Grig_Impurity1->Grig_Sol1 Yes Grig_Impurity2 Tertiary Alcohol byproduct? Grig_Impurity1->Grig_Impurity2 No Grig_Sol2 Slow, Low-Temp Addition Grig_Impurity2->Grig_Sol2 Yes

Caption: A troubleshooting workflow for identifying and resolving issues in this compound synthesis.

References

Technical Support Center: Optimization of GC-MS for 5-Decanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful detection and quantification of 5-decanone using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals familiar with GC-MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC-MS analysis of this compound and other ketones.

Q1: Why am I seeing poor peak shape (tailing) for this compound?

A1: Peak tailing for polar analytes like ketones is often caused by unwanted interactions within the GC system. The most common causes are:

  • Active Sites: Polar silanol groups on the surface of standard glass inlet liners or metal surfaces can interact with the ketone's carbonyl group via hydrogen bonding, causing delayed elution and tailing.[1] Contamination from previous injections can also create active sites.[1]

  • Column Issues: The analytical column can contribute to tailing due to contamination at the head of the column or degradation of the stationary phase.[1][2]

  • Improper Column Installation: Dead volume in the injector due to incorrect column installation can lead to peak broadening and tailing.[2]

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Employ a silanized or other deactivated liner to minimize interactions with the analyte.

  • Clean the Injector: Regularly clean the injector port to remove any non-volatile residues.[3]

  • Trim the Column: Remove the first 10-15 cm from the inlet side of the column to eliminate contamination.[2]

  • Check Column Installation: Ensure the column is installed correctly in the injector and detector, with the proper insertion depth and tight ferrule connections to prevent leaks and dead volume.[2]

Q2: My sensitivity for this compound is very low. How can I improve it?

A2: Low sensitivity can stem from several factors, from sample introduction to detector settings.

  • Sub-optimal Flow Rate: The carrier gas flow rate affects the efficiency of the separation and transfer of the analyte to the MS. Operating outside the optimal range for your column dimensions can decrease sensitivity.

  • Leaks in the System: Air leaks in the carrier gas lines or at the injector can degrade the column and ion source performance, significantly reducing sensitivity.[4][5] Oxygen, in particular, can damage column phases.[5]

  • Detector Gain/Voltage: The electron multiplier (EM) voltage or gain setting may be too low for the concentration of your analyte.[6]

  • Dirty Ion Source: Over time, the ion source can become contaminated, leading to a reduction in ionization efficiency and overall signal.[4][5]

Troubleshooting Steps:

  • Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and column connections.[4]

  • Optimize Carrier Gas Flow: For most standard capillary columns (e.g., 0.25 mm ID), a helium flow rate of 1-2 mL/min is a good starting point.[7]

  • Tune the Mass Spectrometer: Perform a standard autotune or manual tune to ensure the instrument is calibrated and the detector voltage is appropriate.

  • Optimize Detector Gain: Inject a standard of known concentration and adjust the gain factor to ensure the peak height is well within the detector's linear range (not saturated) but high enough for good signal-to-noise.[6]

  • Clean the Ion Source: If sensitivity does not improve, follow the manufacturer's procedure for cleaning the ion source.[4]

Q3: I am seeing "ghost peaks" in my blank runs. What is the cause?

A3: Ghost peaks are typically the result of carryover from a previous, more concentrated sample, or contamination within the system.

  • Injector Contamination: High-boiling components from previous samples can accumulate in the injector and slowly elute in subsequent runs.[3]

  • Syringe Contamination: The autosampler syringe can be a source of carryover if not washed properly with an effective solvent.[3]

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the injection solvent can appear as peaks in the chromatogram.[2]

Troubleshooting Steps:

  • Run Solvent Blanks: Inject pure solvent to confirm the source of contamination.

  • Clean the Injection Port and Replace Septum/Liner: This is the most common source of carryover.[3]

  • Improve Syringe Washing: Use a strong solvent for syringe washes and increase the number of wash cycles.

  • Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps/filters are installed and functional.[2]

Quantitative Data Summary

The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: this compound Compound Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀O[8][9]
Molecular Weight156.27 g/mol [10]
CAS Number820-29-1[8][9]
Boiling Point204-205 °C
Kovats RI (Standard Non-Polar)1155 - 1162[10][11]
Kovats RI (Standard Polar)1373[10][11]

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplit (e.g., 20:1) or SplitlessUse Split for concentrations >10 ppm; use Splitless for trace analysis.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
LinerDeactivated (Silanized) Split/Splitless LinerMinimizes active sites and peak tailing.[1]
Column
Stationary Phase5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, HP-5ms)A general-purpose, low-bleed phase suitable for a wide range of volatile compounds.
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides good balance of resolution and analysis time.[12]
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)Optimal for 0.25 mm ID columns, provides good efficiency.[7]
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate15 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeScan (e.g., m/z 40-200) or SIMUse Scan for qualitative analysis and library searching. Use SIM for high-sensitivity quantification.
Solvent Delay3-4 minPrevents the high concentration of solvent from damaging the filament and detector.

Table 3: Characteristic Mass Spectrum Ions for this compound

For Selected Ion Monitoring (SIM) or confirmation of identity, the following ions are characteristic of this compound.

m/z (Mass-to-Charge Ratio)Relative IntensityIon Fragment
57HighC₄H₉⁺ (Butyl fragment)
85HighC₅H₉O⁺ (Pentyl-C=O fragment)
43MediumC₃H₇⁺
71MediumC₄H₇O⁺
113Low[M-C₃H₇]⁺
156Very Low / Absent[M]⁺ (Molecular Ion)
(Data interpreted from NIST Mass Spectrometry Data Center)[8]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound

This protocol outlines the steps for analyzing a liquid sample containing this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent like hexane or ethyl acetate.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • If required, add an internal standard (e.g., 2-nonanone-d3) to all standards and samples at a fixed concentration.

  • Instrument Setup:

    • Set up the GC-MS system using the parameters recommended in Table 2 .

    • Perform an instrument autotune to ensure mass accuracy and detector voltage are optimal.

    • Condition the column by holding it at the maximum temperature for 30 minutes before the first injection of the day.[13]

  • Sequence Setup and Data Acquisition:

    • Create a sequence in the instrument software.

    • Begin with several solvent blank injections to ensure the system is clean.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Include periodic blank and quality control (QC) sample injections to monitor for carryover and instrument performance.

  • Data Processing:

    • Integrate the chromatographic peak for this compound (and the internal standard, if used).

    • Confirm the identity of the peak by comparing its retention time to that of a standard and its mass spectrum to a library spectrum (e.g., NIST).[8]

    • Generate a calibration curve by plotting the peak area (or area ratio) against concentration.

    • Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting Prep Prepare Standards & Samples Spike Spike Internal Standard (Optional) Prep->Spike Inject Inject Sample via Autosampler Spike->Inject Load Vials Separate GC Separation (Capillary Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Process Integrate Peaks Detect->Process Acquire Data Identify Identify Compound (RT & Mass Spectrum) Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic: Poor Peak Shape

Troubleshooting_PeakShape Start Problem: Poor Peak Shape (Tailing or Fronting) CheckLiner Is the inlet liner old or non-deactivated? Start->CheckLiner CheckColumn Is the column old or known to be contaminated? CheckLiner->CheckColumn No Sol_Liner Action: Replace with a new, deactivated (silanized) liner. CheckLiner->Sol_Liner Yes CheckInstall Was the column recently installed? CheckColumn->CheckInstall No Sol_Column Action: Trim 15cm from the column inlet. If no improvement, replace the column. CheckColumn->Sol_Column Yes CheckOverload Is the peak very large (fronting)? CheckInstall->CheckOverload No Sol_Install Action: Re-install column. Ensure correct ferrule and insertion depth. CheckInstall->Sol_Install Yes Sol_Overload Action: Dilute the sample or increase the split ratio. CheckOverload->Sol_Overload Yes End Re-analyze sample. Problem should be resolved. CheckOverload->End No Sol_Liner->End Sol_Column->End Sol_Install->End Sol_Overload->End

Caption: A logical flowchart for troubleshooting poor peak shape.

References

overcoming co-elution issues in 5-decanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the analysis of 5-decanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound in gas chromatography (GC) analysis?

A1: Common co-eluting compounds with this compound are typically other isomers of decanone (e.g., 2-decanone, 3-decanone, 4-decanone) and other structurally similar ketones or aldehydes. The similarity in their boiling points and polarities makes their separation challenging on standard non-polar GC columns.

Q2: How can I confirm if a peak in my chromatogram is purely this compound or a mixture of co-eluting compounds?

A2: Co-elution can be assessed by examining the mass spectrum across the chromatographic peak. If the mass spectrum is consistent and matches the reference spectrum for this compound, the peak is likely pure. However, if the mass spectral ratios change across the peak, it indicates the presence of one or more co-eluting compounds. Advanced deconvolution software can also help in identifying overlapping peaks.[1][2][3]

Q3: What is the first step I should take to troubleshoot a suspected co-elution issue with this compound?

A3: The initial and often most effective step is to optimize your gas chromatography method. This involves adjusting the temperature program, carrier gas flow rate, and selecting a more appropriate GC column with a different selectivity.[1] A logical workflow for troubleshooting these issues is presented below.

Q4: Can sample preparation help in resolving co-elution problems?

A4: Yes, selective sample preparation techniques can significantly reduce interferences. Techniques like Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME) can be optimized to selectively isolate this compound from the sample matrix, thereby minimizing the chances of co-elution with interfering compounds. Derivatization of the carbonyl group can also alter the chromatographic behavior of this compound, potentially resolving it from co-eluting species.[4][5]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its isomers.

This is a common challenge due to the similar physicochemical properties of the isomers. The following steps can be taken to improve separation.

Solution 1.1: Chromatographic Method Optimization

Optimizing the GC method parameters is crucial for separating closely eluting isomers. A comparison of different GC columns and their effect on the resolution of decanone isomers is presented below.

Data Presentation: Comparison of GC Columns for Decanone Isomer Separation

GC Column Stationary PhaseThis compound Retention Time (min)4-decanone Retention Time (min)Resolution (Rs)
5% Phenyl Polydimethylsiloxane (e.g., DB-5)12.5412.681.2
50% Phenyl Polydimethylsiloxane (e.g., DB-17)15.8216.151.8
Polyethylene Glycol (e.g., DB-WAX)18.2118.752.5

Note: The data presented are representative examples to illustrate the effect of column polarity on separation and may vary based on specific instrument conditions.

Experimental Protocol: Optimized GC-MS Method for Decanone Isomer Separation

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: Polyethylene Glycol (WAX) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 10°C/min to 220°C, hold for 5 minutes

  • Inlet: Splitless mode, 250°C

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

Solution 1.2: Advanced Analytical Techniques

For highly complex matrices where chromatographic optimization is insufficient, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers superior resolving power.[6][7][8]

Experimental Protocol: GCxGC-TOFMS for Enhanced Separation

  • First Dimension (1D) Column: Non-polar phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Second Dimension (2D) Column: Polar phase (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film thickness)

  • Modulator: Thermal modulator with a 5-second modulation period

  • Detector: Time-of-Flight Mass Spectrometer (TOF-MS) for fast data acquisition

Issue 2: Matrix effects obscuring the this compound peak.

Complex sample matrices can introduce a multitude of interfering compounds, leading to a complex chromatogram where the this compound peak is difficult to identify and quantify accurately.

Solution 2.1: Selective Sample Preparation

A targeted sample preparation strategy can effectively remove matrix interferences before GC-MS analysis.

Data Presentation: Recovery of this compound using different SPE Sorbents

SPE SorbentThis compound Recovery (%)Interference Reduction (%)
C188560
Silica9275
Florisil9585

Note: This table provides illustrative data on the efficiency of different SPE sorbents.

Experimental Protocol: Solid Phase Extraction (SPE) for Matrix Cleanup

  • Conditioning: Condition a Florisil SPE cartridge (500 mg) with 5 mL of hexane.

  • Loading: Dissolve the sample in a minimal amount of hexane and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a 95:5 hexane:diethyl ether mixture to remove non-polar interferences.

  • Elution: Elute the this compound using 5 mL of a 90:10 hexane:diethyl ether mixture.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

Visualizations

Troubleshooting Workflow for Co-elution Issues

co_elution_troubleshooting start Suspected Co-elution of this compound check_ms Examine Mass Spectrum Across Peak start->check_ms ms_consistent Mass Spectrum Consistent? check_ms->ms_consistent optimize_gc Optimize GC Method (Temp Program, Flow Rate) ms_consistent->optimize_gc No end_pure Peak is Pure Quantify ms_consistent->end_pure Yes resolution_ok Resolution Improved? optimize_gc->resolution_ok sample_prep Implement Selective Sample Preparation (SPE, SPME) optimize_gc->sample_prep If matrix is complex change_column Select Column with Different Selectivity change_column->resolution_ok advanced_tech Consider Advanced Techniques (GCxGC, Derivatization) change_column->advanced_tech If isomers still co-elute resolution_ok->change_column No end_resolved Co-elution Resolved Quantify resolution_ok->end_resolved Yes sample_prep->resolution_ok advanced_tech->end_resolved

Caption: A flowchart for systematically troubleshooting co-elution issues in this compound analysis.

Decision Tree for Method Development

method_development start Goal: Analyze this compound sample_complexity Assess Sample Matrix Complexity start->sample_complexity is_complex Complex Matrix? sample_complexity->is_complex simple_dilution Simple Dilution & Direct Injection is_complex->simple_dilution No use_spe Use Solid Phase Extraction (SPE) is_complex->use_spe Yes column_selection Select GC Column simple_dilution->column_selection use_spe->column_selection interferents Potential Interferents? column_selection->interferents non_polar_col Standard Non-Polar Column (e.g., 5% Phenyl) interferents->non_polar_col No (or unknown) polar_col Polar Column (e.g., WAX) interferents->polar_col Yes (e.g., isomers) run_analysis Perform GC-MS Analysis non_polar_col->run_analysis polar_col->run_analysis check_resolution Check for Co-elution run_analysis->check_resolution resolution_good Adequate Resolution? check_resolution->resolution_good end_method Final Method Established resolution_good->end_method Yes troubleshoot Go to Troubleshooting Workflow resolution_good->troubleshoot No

References

Technical Support Center: Purification of Crude 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-decanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed.

  • From Oxidation of 5-decanol:

    • Unreacted 5-decanol: The starting material may not have completely reacted.

    • Over-oxidation products: The desired ketone can be further oxidized to carboxylic acids, such as pentanoic acid.[1]

    • Residual oxidizing agents and their byproducts: Depending on the reagent used (e.g., chromic acid, potassium permanganate), inorganic salts can be present.

  • From Hydration of 5-decyne:

    • Unreacted 5-decyne: The starting alkyne may be present.

    • Isomers: Incomplete hydration or isomerization might lead to other decanone isomers or enones.

    • Catalyst residues: Residual amounts of the catalyst (e.g., Lewis acids) might be present.[2]

Q2: What is the boiling point of this compound, and how does it influence the purification strategy?

A2: this compound has a relatively high boiling point, approximately 208.7°C at atmospheric pressure (760 mmHg).[3] This high boiling point makes vacuum distillation a highly recommended technique for its purification. Distilling at atmospheric pressure may require temperatures that could lead to decomposition or side reactions.

Q3: Which purification technique is most suitable for achieving high-purity this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of techniques is often most effective.

  • Fractional Vacuum Distillation: Excellent for separating this compound from non-volatile impurities and from components with significantly different boiling points (e.g., unreacted 5-decanol).

  • Column Chromatography: Highly effective for removing polar impurities such as residual alcohols and carboxylic acids, and for separating isomers.

  • Recrystallization (at low temperatures): While this compound is a liquid at room temperature, it can be solidified at low temperatures. This method can be effective for removing soluble impurities if a suitable solvent is found.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like this compound.[4][5][6][7] It allows for the separation of individual components in a sample and their identification based on their mass spectra. The relative peak areas in the gas chromatogram can be used to quantify the purity.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or unstable boiling - Insufficient agitation.- Superheating of the liquid.- Use a magnetic stir bar or boiling chips.- Ensure uniform heating with a heating mantle and insulation.
Poor separation of components - Distillation rate is too fast.- Inefficient fractionating column.- Fluctuations in vacuum pressure.- Slow down the distillation rate by reducing the heat input.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Ensure a stable vacuum source and check for leaks in the apparatus.
Product solidifies in the condenser - Cooling water is too cold.- Use a coolant at a temperature above the melting point of this compound (-9.2°C). Room temperature water is usually sufficient.
Low recovery of the product - Hold-up in the distillation apparatus.- Decomposition at high temperatures.- Use a smaller distillation setup for smaller quantities.- Ensure a good vacuum to lower the boiling point and minimize thermal stress.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system (eluent).- Systematically vary the polarity of the eluent. For this compound (a ketone), a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
Cracking or channeling of the silica gel - Improper packing of the column.- The column ran dry.- Pack the column carefully as a slurry to ensure a homogenous stationary phase.- Always maintain the solvent level above the top of the silica gel.
Compound elutes too quickly or too slowly - Eluent polarity is too high or too low.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase.- If the compound elutes too slowly (low Rf), increase the polarity of the mobile phase.
Tailing of the desired product band - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a slightly more polar solvent to the eluent.- Use a larger column or load less crude material.
Recrystallization (Low Temperature)
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - The solution is not saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath.
Oiling out instead of crystallization - The solubility of the compound is too high in the chosen solvent even at low temperatures.- The melting point of the compound is lower than the temperature of the solution.- Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature.[2][8][9][10] For ketones, solvents like ethanol, acetone, or mixtures with hexanes can be explored.[2]
Low recovery of crystals - Too much solvent was used.- The crystals are too soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes typical results that can be expected from the purification of crude this compound using different techniques. The initial purity of the crude product is assumed to be around 85%.

Purification Technique Starting Purity (%) Final Purity (%) Typical Recovery Yield (%) Key Impurities Removed
Fractional Vacuum Distillation 8595-9880-90Unreacted 5-decanol, high-boiling point byproducts
Column Chromatography 85>9970-85Polar impurities (e.g., 5-decanol, carboxylic acids), isomers
Low-Temperature Recrystallization 8590-9760-80Soluble impurities
Combined Distillation & Chromatography 85>99.560-75A broad range of impurities

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply the vacuum to the system. A pressure of 10-20 mmHg is a good starting point. A pressure-temperature nomograph can be used to estimate the boiling point at the applied pressure.[3][11][12][13][14]

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which may contain more volatile impurities.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS.

Mandatory Visualization

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation distilled_product Distilled this compound distillation->distilled_product impurities1 Non-volatile Impurities (e.g., salts, polymers) distillation->impurities1 chromatography Column Chromatography distilled_product->chromatography pure_product High-Purity this compound chromatography->pure_product impurities2 Polar Impurities (e.g., 5-decanol, acids) chromatography->impurities2 analysis Purity Analysis (GC-MS) pure_product->analysis

Caption: A general experimental workflow for the purification of crude this compound.

References

stability issues of 5-decanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-decanone under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a long-chain aliphatic ketone, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can lead to thermal degradation.

  • pH: Both acidic and basic conditions can catalyze degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing and Reducing Agents: The ketone functional group is susceptible to oxidation and reduction.

  • Presence of Catalysts: Certain metals or other catalysts can promote degradation.

Q2: What are the expected degradation pathways for this compound?

A2: Ketones like this compound can undergo several degradation reactions:

  • Under acidic conditions: Keto-enol tautomerism can occur, potentially leading to reactions at the α-carbon.[1]

  • Under basic conditions: Enolate formation is favored, which can also lead to reactions at the α-carbon.[1]

  • Oxidation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.[2][3]

  • Reduction: Reducing agents can convert the ketone to the corresponding secondary alcohol, 5-decanol.

  • Photodegradation: Upon absorption of light, ketones can undergo Norrish Type I or Type II reactions, leading to cleavage of the carbon-carbon bonds alpha to the carbonyl group.

Q3: How should this compound be properly stored to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing and reducing agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent experimental results over time.
  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the stock solution is stored as recommended (cool, dark, tightly sealed).

    • Prepare Fresh Solutions: If the stock solution is old or has been stored improperly, prepare a fresh solution from a new batch of this compound.

    • Perform a Purity Check: Analyze the stock solution using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Issue 2: Unexpected side products in a reaction involving this compound.
  • Possible Cause: this compound is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the pH, temperature, and presence of light in your experimental setup.

    • Run a Control Experiment: Perform the reaction without the other reactants to see if this compound degrades on its own under the applied conditions.

    • Modify Reaction Conditions: If degradation is observed, consider lowering the reaction temperature, protecting the reaction from light, or using a buffered solution to maintain a neutral pH.

Issue 3: Difficulty in reproducing results from a literature procedure.
  • Possible Cause: Differences in the quality or stability of this compound used.

  • Troubleshooting Steps:

    • Characterize Starting Material: Confirm the purity of your this compound using analytical techniques.

    • Consider Trace Impurities: Even small amounts of impurities (e.g., water, peroxides in solvents) can affect the stability and reactivity of this compound.

    • Standardize Procedures: Ensure that all experimental parameters, including solvent grade, reagent purity, and reaction time, are as close to the literature as possible.

Quantitative Stability Data

ConditionStressorGeneral Effect on Aliphatic KetonesPotential Degradation Products
Acidic 0.1 M HCl, heatGenerally stable, but can catalyze enol formation.[1]Isomers, products of α-carbon reactions
Basic 0.1 M NaOH, heatCan form enolates, leading to potential degradation.[1]Aldol condensation products, isomers
Oxidative 3% H₂O₂, heatSusceptible to oxidation, especially with strong oxidants.[2][3]Carboxylic acids (e.g., pentanoic acid, butanoic acid)
Thermal > 100°CDegradation can occur at elevated temperatures.[4]Cleavage products (smaller alkanes, alkenes, and ketones)
Photolytic UV light (e.g., 254 nm)Can undergo photodegradation.[5]Radical species, smaller ketones, and alkanes

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[6][7][8]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 100°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage degradation of this compound under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as ketones have a weak chromophore, a low wavelength is often necessary)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the this compound peak and any degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound stock solution acid Acid Hydrolysis prep->acid Apply Stress base Base Hydrolysis prep->base Apply Stress oxidation Oxidation prep->oxidation Apply Stress thermal Thermal Stress prep->thermal Apply Stress photo Photolysis prep->photo Apply Stress hplc HPLC/GC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_compound cluster_outcomes Potential Outcomes Temperature Temperature Decanone This compound Stability Temperature->Decanone pH pH pH->Decanone Light Light Light->Decanone Oxidants Oxidizing Agents Oxidants->Decanone Degradation Degradation Decanone->Degradation SideProducts Side Products Degradation->SideProducts LossOfPurity Loss of Purity Degradation->LossOfPurity

Caption: Factors influencing the stability of this compound.

References

troubleshooting 5-decanone Grignard reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 5-decanone.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound resulted in a low yield of the desired tertiary alcohol. What are the common side products I should be looking for?

A1: Low yields in the Grignard reaction with this compound are often due to the formation of several common side products. The primary side reactions to consider are:

  • Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of this compound to form a magnesium enolate. Upon workup, this will regenerate the starting ketone, this compound, thus reducing the yield of the desired alcohol.[1]

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol. This occurs when a β-hydride from the Grignard reagent is transferred to the carbonyl carbon via a six-membered ring transition state.[1]

  • Wurtz-Type Coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide present in the reaction mixture, leading to the formation of a coupling product.[2]

Q2: I have a significant amount of unreacted this compound in my final product mixture. What could be the cause?

A2: The presence of a large amount of unreacted this compound is a strong indicator that enolization is a major competing reaction.[1] Grignard reagents are not only strong nucleophiles but also strong bases.[3] With sterically hindered ketones, the Grignard reagent may preferentially act as a base, leading to the formation of an enolate intermediate which, after workup, reverts to the starting ketone.[1] To minimize this, consider the troubleshooting steps outlined in the guide below.

Q3: How can I minimize the formation of the reduction side product in my this compound Grignard reaction?

A3: The formation of the reduction side product can be minimized by controlling the reaction temperature. Lowering the reaction temperature, typically to 0°C or below, favors the desired nucleophilic addition over the reduction pathway.[4] Additionally, a slow, controlled addition of the Grignard reagent can help to maintain a low concentration of the reagent in the reaction mixture, which can also disfavor the reduction side reaction.[4]

Q4: My reaction failed to initiate. What are the likely causes and how can I troubleshoot this?

A4: Failure of a Grignard reaction to initiate is a common issue, often stemming from:

  • Moisture and Air: Grignard reagents are highly sensitive to moisture and oxygen.[2] Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents must be anhydrous.[2]

  • Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[2][5] Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[2][5]

Q5: Can the choice of solvent affect the outcome of my this compound Grignard reaction?

A5: Yes, the solvent plays a critical role. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the Grignard reagent.[4] THF is generally a better solvent due to its higher coordinating ability, which can lead to higher yields.[4][5] The choice of solvent can also influence the aggregation of the Grignard reagent, which in turn affects its reactivity and selectivity.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Grignard reaction of this compound.

Data Presentation: Impact of Reaction Parameters on Product Distribution
ParameterConditionDesired Product (Tertiary Alcohol)Enolization (Unreacted Ketone)Reduction (Secondary Alcohol)Wurtz Coupling
Temperature Low (-78°C to 0°C)[4]IncreasedDecreasedDecreasedNo significant effect
High (Reflux)DecreasedIncreasedIncreasedIncreased
Grignard Addition Rate Slow / Dropwise[4]IncreasedDecreasedDecreasedDecreased
Rapid / BulkDecreasedIncreasedIncreasedIncreased
Solvent Anhydrous THF[4][5]HighLowLowLow
Anhydrous Diethyl EtherModerateModerateModerateModerate
Presence of Moisture[2]Significantly DecreasedNo direct effectNo direct effectNo direct effect
Reactant Purity High PurityHighLowLowLow
Impurities PresentLowIncreasedIncreasedIncreased
Additives CeCl₃ or LaCl₃·2LiCl[6][7]IncreasedDecreasedDecreasedNo significant effect

Experimental Protocols

Protocol 1: Minimizing Side Products in the Grignard Reaction of this compound

This protocol is designed to favor the formation of the desired tertiary alcohol by minimizing common side reactions.

1. Preparation of Glassware and Reagents:

  • All glassware (three-necked round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
  • Anhydrous diethyl ether or THF should be used as the solvent. It is recommended to freshly distill the solvent over a suitable drying agent.[2]
  • Ensure this compound and the alkyl/aryl halide are of high purity and dry.

2. Formation of the Grignard Reagent:

  • Place magnesium turnings in the reaction flask.
  • Activate the magnesium by adding a small crystal of iodine. The disappearance of the purple color indicates initiation.[2]
  • Prepare a solution of the alkyl/aryl halide in anhydrous ether/THF in the dropping funnel.
  • Add a small portion of the halide solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[2]

3. Reaction with this compound:

  • Cool the Grignard reagent solution to 0°C in an ice bath.
  • Prepare a solution of this compound in anhydrous ether/THF.
  • Add the this compound solution to the Grignard reagent dropwise over a period of 30-60 minutes. A slow, controlled addition is crucial to minimize side reactions.[4]
  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 1-2 hours.

4. Workup:

  • Cool the reaction mixture in an ice bath.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by column chromatography or distillation to isolate the desired tertiary alcohol from any side products.

Visualizations

Logical Relationships in Troubleshooting

Troubleshooting_Workflow Troubleshooting this compound Grignard Reaction start Reaction Issue Identified low_yield Low Yield of Tertiary Alcohol start->low_yield unreacted_ketone High Amount of Unreacted this compound? low_yield->unreacted_ketone Yes no_reaction Reaction Failed to Initiate? low_yield->no_reaction No enolization Likely Cause: Enolization unreacted_ketone->enolization reduction_product Presence of Secondary Alcohol? reduction Likely Cause: Reduction reduction_product->reduction Yes initiation_failure Likely Causes: - Moisture/Air Contamination - Magnesium Passivation reduction_product->initiation_failure No no_reaction->reduction_product No solution_enolization Solutions: - Lower reaction temperature - Slow Grignard addition - Use CeCl3 additive enolization->solution_enolization solution_reduction Solutions: - Lower reaction temperature - Slow Grignard addition reduction->solution_reduction solution_initiation Solutions: - Ensure anhydrous conditions - Use inert atmosphere - Activate magnesium (I2, 1,2-dibromoethane) initiation_failure->solution_initiation Reaction_Pathways Reaction Pathways for this compound Grignard Reaction cluster_reactants Reactants cluster_products Products / Intermediates ketone This compound desired_product Tertiary Alcohol (Desired Product) ketone->desired_product Nucleophilic Addition (1,2-Addition) enolate Magnesium Enolate (Side Product Intermediate) ketone->enolate Enolization (α-Proton Abstraction) reduction_product Secondary Alcohol (Reduction Side Product) ketone->reduction_product Reduction (β-Hydride Transfer) grignard R-MgX grignard->desired_product grignard->enolate grignard->reduction_product regenerated_ketone This compound (from Enolate) enolate->regenerated_ketone Aqueous Workup

References

Mitigating the Environmental Impact of 5-Decanone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to incorporating sustainable practices, this technical support center provides troubleshooting guidance and frequently asked questions for mitigating the environmental impact of 5-decanone synthesis. This resource focuses on greener alternatives to traditional synthesis methods, emphasizing catalytic oxidation of n-decane and biocatalytic routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the implementation of greener this compound synthesis protocols.

Guide 1: Selective Catalytic Oxidation of n-Decane

Issue: Low Selectivity for this compound and Formation of Byproducts

Symptom Possible Cause(s) Suggested Solution(s)
Over-oxidation to carboxylic acids 1. Reaction temperature is too high.2. Oxidant concentration is excessive.3. Catalyst is too active or not selective.1. Lower the reaction temperature in increments of 5-10°C.2. Reduce the stoichiometric ratio of the oxidant.3. Screen different catalysts (e.g., vary metal loading, try different supports like zeolites or mixed metal oxides).
Formation of other decanone isomers (e.g., 2-, 3-, 4-decanone) 1. Catalyst lacks regioselectivity.2. Radical oxidation mechanism is not well-controlled.1. Employ shape-selective catalysts like zeolites with appropriate pore sizes.2. Add radical scavengers in small, controlled amounts to suppress non-selective pathways.
Formation of smaller chain alkanes and alkenes (cracking) 1. Reaction temperature is excessively high.2. "Hot spots" are forming in the reactor.1. Significantly reduce the reaction temperature.2. Ensure uniform heating and efficient stirring to improve heat distribution.
Low conversion of n-decane 1. Reaction temperature or pressure is too low.2. Catalyst is not sufficiently active or has been poisoned.3. Insufficient oxidant.1. Gradually increase the reaction temperature and/or pressure.2. Ensure the catalyst is properly activated and the starting materials are pure.3. Increase the amount of oxidant incrementally.
Guide 2: Biocatalytic Synthesis of this compound

Issue: Low Yield and/or Purity in Enzymatic Synthesis

Symptom Possible Cause(s) Suggested Solution(s)
Low enzyme activity 1. Sub-optimal pH or temperature.2. Presence of inhibitors in the reaction medium.3. Enzyme denaturation.1. Optimize pH and temperature for the specific enzyme (e.g., lipase, P450 monooxygenase).2. Purify starting materials to remove potential inhibitors.3. Use immobilized enzymes to improve stability.
Substrate or product inhibition High concentrations of the substrate (e.g., decanoic acid) or the product (this compound) are inhibiting the enzyme.1. Implement a fed-batch approach for the substrate.2. Use a two-phase system where the product is extracted into an organic solvent in situ.
Poor mass transfer In a two-phase system, the substrate has limited access to the enzyme in the aqueous phase.1. Increase the interfacial area through vigorous stirring or the use of emulsifiers.2. Co-solvents may be used, but their environmental impact should be considered.
Formation of byproducts (e.g., hydroxydecanoic acids) The enzyme (e.g., P450) is catalyzing undesired side reactions.1. Modify the reaction conditions (e.g., oxygen supply) to favor ketogenesis.2. Consider protein engineering of the enzyme to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns with traditional this compound synthesis methods?

A1: Traditional methods, such as Friedel-Crafts acylation, often involve stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) that generate significant amounts of corrosive and toxic waste during workup.[1] They also typically use hazardous organic solvents. Oxidation of secondary alcohols often employs chromium-based reagents, which are highly toxic.

Q2: How does catalytic oxidation of n-decane offer a greener alternative?

A2: Catalytic oxidation of n-decane can use molecular oxygen or other green oxidants, with the primary byproduct being water.[1] This approach significantly reduces waste compared to traditional methods. The use of heterogeneous catalysts simplifies purification and allows for catalyst recycling.

Q3: What are the main challenges in the selective oxidation of n-decane to this compound?

A3: The main challenges are controlling the selectivity to avoid over-oxidation to carboxylic acids and achieving regioselectivity to favor the formation of this compound over other isomers.[2] Cracking of the decane chain at high temperatures is also a concern.

Q4: What is biocatalysis and how can it be applied to this compound synthesis?

A4: Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations. For this compound, enzymes like cytochrome P450 monooxygenases can hydroxylate n-decane at the C5 position, followed by oxidation to the ketone. Alternatively, lipases can be used in the synthesis of precursors to this compound.[3][4]

Q5: What are the advantages of using biocatalysis for ketone synthesis?

A5: Biocatalysis offers high selectivity (chemo-, regio-, and enantio-), operates under mild conditions (ambient temperature and pressure, neutral pH), and uses renewable and biodegradable catalysts (enzymes).[5] This can lead to purer products and a significantly reduced environmental footprint.

Q6: What are the common hurdles in scaling up biocatalytic processes for industrial production?

A6: Challenges in scaling up biocatalytic processes include maintaining enzyme stability over long periods, managing substrate and product inhibition, ensuring efficient mass transfer in multiphase systems, and the cost of enzyme production and cofactor regeneration.[5][6]

Quantitative Data on Synthesis Methods

The following table summarizes key environmental and efficiency metrics for different approaches to ketone synthesis. Data for this compound is limited; therefore, data for similar aliphatic ketones or general processes are used as representative examples.

Synthesis Method Typical Yield (%) E-Factor (kg waste/kg product) Process Mass Intensity (PMI) Key Environmental Considerations
Traditional (e.g., Friedel-Crafts Acylation) 60-8510 - 100+HighUse of stoichiometric Lewis acids, hazardous solvents, and generation of acidic waste streams.[1]
Catalytic Oxidation of Alkanes 50-90 (selectivity is key)1 - 5ModerateUse of potentially hazardous catalysts, energy-intensive conditions, and formation of byproducts.
Biocatalysis 70-95+<1 - 5Low to ModerateAqueous waste streams, energy for fermentation and downstream processing.[7]

Experimental Protocols

Protocol 1: Catalytic Oxidation of n-Decane (Representative)

This protocol is a general representation of the selective oxidation of an alkane to a ketone using a solid catalyst.

1. Catalyst Preparation:

  • Prepare a mixed metal oxide catalyst (e.g., V-Mo-O) via co-precipitation or impregnation on a support like silica or alumina.

  • Calcine the catalyst at a high temperature (e.g., 400-600°C) to achieve the desired crystalline phase.

2. Reaction Setup:

  • Place the catalyst in a high-pressure batch reactor.

  • Add n-decane and a suitable solvent (if necessary, though solvent-free is preferred for greener synthesis).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

3. Reaction Execution:

  • Pressurize the reactor with an oxidant (e.g., synthetic air or pure oxygen) to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 150-250°C) with vigorous stirring.

  • Maintain the reaction for a set time (e.g., 2-8 hours), monitoring the pressure for any significant changes.

4. Work-up and Analysis:

  • Cool the reactor to room temperature and carefully vent the excess gas.

  • Filter to recover the catalyst for reuse.

  • Analyze the liquid product mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of n-decane and the selectivity for this compound and other products.

  • Purify the this compound from the product mixture by distillation.

Protocol 2: Biocatalytic Synthesis via Decanoic Acid Precursor (Representative)

This protocol outlines a general procedure for the lipase-catalyzed synthesis of an ester precursor which can be further converted to this compound.

1. Enzyme Immobilization:

  • Immobilize a commercial lipase (e.g., from Candida antarctica) on a solid support to enhance stability and reusability.[8]

2. Reaction Setup:

  • In a reaction vessel, combine decanoic acid, an alcohol (e.g., butanol), and an organic solvent (e.g., heptane).

  • Add the immobilized lipase to the mixture.

3. Reaction Execution:

  • Incubate the mixture at a mild temperature (e.g., 40-60°C) with continuous stirring.

  • Monitor the progress of the esterification reaction by periodically taking samples and analyzing the consumption of decanoic acid by titration or GC.

4. Work-up and Analysis:

  • Once the reaction reaches equilibrium or the desired conversion, filter to remove the immobilized enzyme. The enzyme can be washed and reused.

  • The resulting ester can be purified from the reaction mixture by distillation.

  • The purified ester can then be used in subsequent steps to synthesize this compound.

Visualizations

Greener_Synthesis_Workflow cluster_traditional Traditional Synthesis cluster_green Greener Synthesis start_trad Starting Materials (e.g., Pentanoyl Chloride, Pentylbenzene) reagents_trad Stoichiometric Reagents (e.g., AlCl3, CrO3) reaction_trad Reaction in Organic Solvent start_trad->reaction_trad reagents_trad->reaction_trad workup_trad Aqueous Workup reaction_trad->workup_trad product_trad This compound workup_trad->product_trad waste_trad Significant Hazardous Waste workup_trad->waste_trad start_green Renewable Feedstock (e.g., n-Decane) catalyst_green Catalyst (Heterogeneous or Bio-catalyst) reaction_green Catalytic Reaction (e.g., Oxidation, Biotransformation) start_green->reaction_green catalyst_green->reaction_green separation_green Product Separation reaction_green->separation_green product_green This compound separation_green->product_green catalyst_recycle Catalyst Recycle separation_green->catalyst_recycle

Caption: Comparison of traditional vs. greener synthesis workflows for this compound.

Troubleshooting_Logic cluster_oxidation Catalytic Oxidation cluster_bio Biocatalysis start Low Yield or Selectivity in Greener this compound Synthesis over_oxidation Over-oxidation? start->over_oxidation low_conversion_ox Low Conversion? start->low_conversion_ox inhibition Substrate/Product Inhibition? start->inhibition low_activity Low Enzyme Activity? start->low_activity check_temp_ox Adjust Temperature over_oxidation->check_temp_ox Yes check_oxidant Adjust Oxidant Ratio over_oxidation->check_oxidant Yes low_conversion_ox->check_temp_ox Yes check_catalyst_ox Screen Catalysts low_conversion_ox->check_catalyst_ox Yes fed_batch Implement Fed-Batch inhibition->fed_batch Yes in_situ_extraction In Situ Product Removal inhibition->in_situ_extraction Yes optimize_conditions Optimize pH/Temperature low_activity->optimize_conditions Yes

Caption: Troubleshooting logic for greener this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Decanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-decanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and its derivatives?

A1: The three most common and versatile methods for synthesizing this compound and its derivatives are:

  • Grignard Reaction: This involves the reaction of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with a valeronitrile derivative. This method is excellent for creating the carbon skeleton of this compound.

  • Friedel-Crafts Acylation: This method involves the acylation of an aromatic or aliphatic substrate using valeryl chloride or a related derivative in the presence of a Lewis acid catalyst.

  • Oxidation of 5-decanol: A straightforward method where the secondary alcohol, 5-decanol, is oxidized to the corresponding ketone, this compound.

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

A2: Low yields in organic synthesis can often be attributed to a few common factors, regardless of the specific reaction. Systematically check the following:

  • Reagent Quality and Purity: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like the Grignard reaction.

  • Stoichiometry of Reactants: Accurately measure all reagents. An incorrect molar ratio of reactants can lead to incomplete reactions or an increase in side products.

  • Reaction Temperature: Temperature control is critical. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize these procedures to maximize recovery.

Q3: How can I effectively purify the synthesized this compound derivative?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation: This is a suitable method for large-scale purifications of liquid ketones, especially if the boiling points of the product and impurities are sufficiently different.[1]

  • Column Chromatography: For smaller scale reactions or when impurities have similar boiling points to the product, column chromatography on silica gel is a highly effective purification technique.[2]

  • Bisulfite Extraction: This chemical method can be used to separate aldehydes and reactive ketones from other organic compounds by forming a charged bisulfite adduct that is soluble in the aqueous phase.[3][4][5][6]

Troubleshooting Guides

Grignard Reaction for this compound Synthesis

Common Issue: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure anhydrous conditions by flame-drying glassware and using dry solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Hydrolysis of Grignard Reagent Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (Nitrogen or Argon).
Side reaction with Nitrile Add the Grignard reagent slowly to the nitrile solution at a low temperature (0 °C or below) to prevent double addition.

Common Issue: Formation of Side Products

Side Product Cause Minimization Strategy
Tertiary Alcohol The Grignard reagent reacts with the newly formed ketone.Maintain a low reaction temperature and add the Grignard reagent slowly to the nitrile.
Decane Wurtz-type coupling of the pentyl halide.Add the pentyl halide slowly to the magnesium turnings during the Grignard reagent formation.
Friedel-Crafts Acylation for this compound Derivative Synthesis

Common Issue: Low Yield

Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring Friedel-Crafts acylation is less effective on rings with electron-withdrawing groups.[7] Consider using a more activated substrate if possible.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive. Use a fresh, anhydrous catalyst and ensure all glassware and solvents are dry.[7]
Insufficient Catalyst The product ketone can form a complex with the Lewis acid, rendering it inactive.[7] Often, stoichiometric amounts of the catalyst are required.
Oxidation of 5-decanol to this compound

Common Issue: Incomplete Oxidation

Potential Cause Troubleshooting Steps
Weak Oxidizing Agent For the oxidation of secondary alcohols to ketones, a variety of oxidizing agents can be used. If the reaction is slow or incomplete, consider a stronger or more suitable oxidizing agent.
Suboptimal Reaction Temperature Some oxidations require heating to proceed efficiently. Monitor the reaction by TLC and adjust the temperature as needed.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃120Dichloromethane0 to RT2~90[4]
FeCl₃5Propylene Carbonate803-1076-92[8]
Zeolite H-BEA(Varies)(Varies)140(Varies)up to 71 (conversion)[9]
Fe₂O₃/HY Zeolite(Varies)(Varies)(Varies)(Varies)up to 94.1[10]

Note: Yields are for analogous aromatic ketone syntheses and may vary for this compound derivatives.

Table 2: Comparison of Oxidation Methods for Secondary Alcohols
Oxidation MethodOxidizing AgentTypical ConditionsGeneral Yield Range for KetonesReference
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NAnhydrous CH₂Cl₂, -78 °C to RTHigh (often >90%)[11][12]
PCC Oxidation Pyridinium ChlorochromateAnhydrous CH₂Cl₂Good to High[13][14]
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone, 0 °C to RTGood to High[15][16]
TEMPO Oxidation TEMPO (catalyst), NaOClCH₂Cl₂/H₂OHigh[17]

Note: Yields are general for secondary alcohols and specific optimization may be required for 5-decanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane

  • Anhydrous diethyl ether or THF

  • Valeronitrile

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of valeronitrile (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0 °C during the addition. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Add 1 M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation or column chromatography on silica gel.

Protocol 2: Synthesis of a this compound Derivative via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Valeryl Chloride

  • Aromatic Substrate (e.g., Benzene)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous CH₂Cl₂. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add valeryl chloride (1.0 eq) dropwise to the cooled suspension. Then, add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Protocol 3: Synthesis of this compound via Swern Oxidation of 5-Decanol

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5-decanol

  • Triethylamine (Et₃N)

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.

  • Oxidation: Slowly add a solution of 5-decanol (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture, keeping the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation or column chromatography.

Visualizations

experimental_workflow_grignard start Start reagent_prep Prepare Grignard Reagent (Pentylmagnesium Bromide) start->reagent_prep reaction React with Valeronitrile derivative at 0°C reagent_prep->reaction workup Aqueous Work-up (NH4Cl, HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Pure this compound Derivative purification->product troubleshooting_low_yield start Low Yield of This compound Derivative check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_temp Was the reaction temperature controlled? yes_reagents->check_temp purify_reagents Purify/dry reagents and solvents. no_reagents->purify_reagents yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_time Was the reaction monitored to completion? yes_temp->check_time optimize_temp Optimize reaction temperature. no_temp->optimize_temp yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No check_workup Review work-up and purification procedures for product loss. yes_time->check_workup optimize_time Optimize reaction time using TLC/GC. no_time->optimize_time signaling_pathway_friedel_crafts acyl_halide Valeryl Chloride (R-CO-Cl) acylium_ion Acylium Ion [R-C=O]+ acyl_halide->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Substrate (e.g., Benzene) aromatic_ring->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H+ product Aryl Pentyl Ketone (this compound Derivative) product_complex->product + H2O (work-up)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Decanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 5-decanone, a medium-chain aliphatic ketone. The selection of a suitable analytical technique is critical for obtaining accurate and reliable data in various research, development, and quality control applications. This document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by representative experimental data to aid in method selection and implementation.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase followed by various detection methods (e.g., UV, MS).
Applicability to this compound Highly suitable due to the volatility of this compound.Suitable, often requires derivatization for enhanced detection by UV or MS.
Sample Preparation Typically involves simple liquid-liquid extraction or headspace analysis.May require derivatization, solid-phase extraction (SPE), or protein precipitation for complex matrices.
Sensitivity & Selectivity Generally offers high sensitivity and excellent selectivity, especially with mass spectrometry.Sensitivity and selectivity are detector-dependent; LC-MS/MS offers high sensitivity and selectivity.
Throughput Moderate to high, with modern systems offering rapid analysis times.Can be high, especially with ultra-high-performance liquid chromatography (UHPLC) systems.
Cost Instrument cost can be high, but operational costs are often reasonable.Instrument and solvent costs can be significant, particularly for LC-MS systems.

Performance Characteristics of Analytical Methods

The following tables summarize typical performance characteristics for GC-MS and HPLC-based methods applicable to the quantification of medium-chain ketones like this compound. These parameters are essential for method validation and ensure the reliability of the analytical results.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
Validation ParameterTypical Performance for Aliphatic Ketones
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Accuracy (% Recovery) 90 - 115%
Precision (% RSD) < 10%
Linear Range 10 - 1000 ng/mL
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data (with UV or MS detection)

Note: Performance is highly dependent on the detector used and whether derivatization is employed.

Validation ParameterTypical Performance for Derivatized Ketones
Linearity (R²) ≥ 0.997
Limit of Detection (LOD) 0.5 - 15 ng/mL
Limit of Quantification (LOQ) 2 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Linear Range 5 - 2000 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., 2-nonanone-d3).

  • Add 2 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 250°C.

    • Hold: Hold at 250°C for 3 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, using characteristic ions for this compound (e.g., m/z 71, 86, 113).

High-Performance Liquid Chromatography (HPLC) Protocol with Derivatization

1. Sample Preparation and Derivatization:

  • For complex matrices like plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine [DNPH] in acidified acetonitrile).

  • Heat the mixture at 60°C for 30 minutes to form the hydrazone derivative.

  • Cool the sample and inject it into the HPLC system.

2. HPLC-UV/MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detector:

    • UV-Vis Detector: Monitor at the maximum absorbance of the DNPH derivative (e.g., 365 nm).

    • Mass Spectrometer (LC-MS/MS): Use electrospray ionization (ESI) in positive mode and monitor for the specific precursor-product ion transitions of the this compound derivative.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

G cluster_0 GC-MS Workflow for this compound Quantification A Sample Collection (e.g., Plasma, Environmental Matrix) B Addition of Internal Standard A->B C Liquid-Liquid Extraction (e.g., with Hexane) B->C D GC Separation C->D E Mass Spectrometry Detection (EI) D->E F Data Analysis and Quantification E->F

Caption: A typical workflow for the quantification of this compound using GC-MS.

G cluster_1 HPLC Workflow with Derivatization for this compound P Sample Preparation (e.g., Protein Precipitation) Q Derivatization (e.g., with DNPH) P->Q R HPLC Separation (Reversed-Phase) Q->R S Detection (UV or MS/MS) R->S T Data Analysis and Quantification S->T

Caption: A generalized workflow for HPLC-based quantification of this compound involving a derivatization step.

G Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method as per ICH guidelines.

A Comparative Guide to the Synthesis of 5-Decanone: Yield, Purity, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Decanone, a significant aliphatic ketone, serves as a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the Grignard reaction, the oxidation of 5-decanol, and the ketonization of carboxylic acids. The performance of each method is evaluated based on reaction yield and product purity, with detailed experimental protocols provided for reproducibility.

Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound, offering a clear comparison of their efficiency.

Synthesis MethodStarting MaterialsReagentsTypical Yield (%)Typical Purity (%)
Grignard Reaction Butylmagnesium bromide, ValeronitrileDiethyl ether or THF, HCl (aq)75 - 85> 95 (GC)
Oxidation 5-DecanolJones reagent (CrO₃/H₂SO₄) in acetone~88High
Ketonization Pentanoic acidZrO₂ catalyst~70High

Grignard Reaction

The Grignard reaction offers a robust and efficient route for the synthesis of this compound. This method involves the nucleophilic addition of a Grignard reagent, butylmagnesium bromide, to valeronitrile, followed by acidic hydrolysis of the intermediate imine. This approach is particularly advantageous for creating unsymmetrical ketones.[1][2]

Experimental Protocol

Step 1: Formation of Butylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a minimal amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromobutane (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the 1-bromobutane solution to the flask to initiate the reaction, which is indicated by a cloudy appearance and gentle reflux. Gentle warming may be necessary.

  • Once initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the resulting solution to room temperature.

Step 2: Reaction with Valeronitrile and Hydrolysis

  • In a separate flame-dried round-bottom flask, prepare a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF and cool it to 0 °C in an ice bath.

  • Slowly add the prepared butylmagnesium bromide solution to the cooled valeronitrile solution via a dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 10% aqueous HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction and Hydrolysis 1-Bromobutane 1-Bromobutane Butylmagnesium_bromide Butylmagnesium bromide 1-Bromobutane->Butylmagnesium_bromide Anhydrous Ether/THF Mg Mg Mg->Butylmagnesium_bromide Imine_intermediate Imine Intermediate Butylmagnesium_bromide->Imine_intermediate Valeronitrile Valeronitrile Valeronitrile->Imine_intermediate This compound This compound Imine_intermediate->this compound H3O+ Oxidation_Synthesis 5-Decanol 5-Decanol This compound This compound 5-Decanol->this compound Oxidation Jones_Reagent Jones Reagent (CrO3, H2SO4, Acetone) Jones_Reagent->this compound Ketonization_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Pentanoic_Acid Pentanoic Acid Reactor Fixed-Bed Reactor (ZrO2 catalyst, 350-450 °C) Pentanoic_Acid->Reactor Condensation Condensation Reactor->Condensation Distillation Distillation Condensation->Distillation This compound This compound Distillation->this compound Byproducts Byproducts (H2O, CO2) Distillation->Byproducts

References

5-Decanone vs. Other Aliphatic Ketones: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a ketone substrate can significantly influence reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides a detailed comparison of 5-decanone with other common aliphatic ketones—acetone, 2-butanone, and 3-pentanone—across several key synthetic transformations. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound and its Counterparts

This compound is a symmetrical aliphatic ketone characterized by a carbonyl group positioned centrally within a ten-carbon chain. Its long alkyl chains can impart distinct solubility and steric properties compared to smaller, more commonly used ketones like acetone, 2-butanone, and 3-pentanone. These differences can be strategically exploited in various organic reactions.

KetoneStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundCH₃(CH₂)₃CO(CH₂)₄CH₃156.27204
AcetoneCH₃COCH₃58.0856
2-ButanoneCH₃COCH₂CH₃72.1180
3-PentanoneCH₃CH₂COCH₂CH₃86.13102

Comparative Performance in Key Organic Reactions

This section details the comparative performance of this compound and other selected aliphatic ketones in three fundamental organic synthesis reactions: reductive amination, palladium-catalyzed α-arylation, and the Norrish Type II photoreaction.

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds. The reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of ketone can influence the rate of imine formation and the subsequent reduction.

Experimental Data Summary:

While direct comparative studies under identical conditions are scarce, the following table compiles representative yields for the reductive amination of the selected ketones with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃), a commonly employed selective reducing agent.[1][2] It is important to note that reaction conditions can significantly impact yields.

KetoneAmine ProductReported Yield (%)Reference
This compoundN-(decan-5-yl)anilineData not available-
AcetoneN-isopropylaniline91[1]
2-ButanoneN-(sec-butyl)aniline~85 (estimated)[2]
3-PentanoneN-(pentan-3-yl)aniline~88 (estimated)[2]

Note: Yields for 2-butanone and 3-pentanone are estimated based on similar reductive amination reactions reported in the literature under comparable conditions.

The higher steric hindrance around the carbonyl group in this compound compared to acetone, 2-butanone, and 3-pentanone may lead to a slower rate of imine formation. However, the longer alkyl chains could increase solubility in certain organic solvents, potentially influencing the overall reaction efficiency.

Experimental Workflow: General Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone Ketone (1.0 eq) mix1 Mix and Stir ketone->mix1 amine Amine (1.2 eq) amine->mix1 solvent Anhydrous Solvent (e.g., DCE) solvent->mix1 stir_rt Stir at Room Temp. reducing_agent NaBH(OAc)3 (1.5 eq) reducing_agent->stir_rt quench Quench with NaHCO3 (aq) extract Extract with Organic Solvent quench->extract dry Dry (e.g., Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: General workflow for the reductive amination of a ketone.

Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds, enabling the synthesis of α-aryl ketones which are valuable intermediates. The reaction's efficiency can be sensitive to the steric environment of the enolate intermediate.

Experimental Data Summary:

KetoneAryl HalideProductReported Yield (%)Catalyst SystemReference
This compound4-Bromoanisole6-(4-methoxyphenyl)decan-5-oneData not available--
Acetone4-Bromoanisole1-(4-methoxyphenyl)propan-2-one85Pd₂(dba)₃ / Mor-DalPhos[3]
2-Butanone4-Bromoanisole3-(4-methoxyphenyl)butan-2-one~70-80 (estimated)Similar Pd/phosphine systems[4]
3-Pentanone4-Bromoanisole2-(4-methoxyphenyl)pentan-3-one~70-80 (estimated)Similar Pd/phosphine systems[4]

Note: Yields for 2-butanone and 3-pentanone are estimated based on reported α-arylations of similar aliphatic ketones.

The steric bulk of this compound's butyl groups could disfavor the formation of the necessary palladium enolate intermediate, potentially leading to lower yields compared to less hindered ketones. However, the regioselectivity of enolization is not a factor for the symmetrical this compound and 3-pentanone, which can be an advantage over unsymmetrical ketones like 2-butanone where mixtures of regioisomers can be formed.

Signaling Pathway: Catalytic Cycle of α-Arylation

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_enolate_complex Ar-Pd(II)-Enolate(L_n) pd_complex->pd_enolate_complex Ketone Enolate ketone_enolate Ketone Enolate transmetalation Transmetalation pd_enolate_complex->pd0 Product product α-Aryl Ketone pd_enolate_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Norrish Type II Photoreaction

The Norrish Type II reaction is a characteristic photochemical process for carbonyl compounds possessing a γ-hydrogen. Upon UV irradiation, the excited carbonyl group abstracts a γ-hydrogen, leading to a 1,4-biradical intermediate which can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

Experimental Data Summary:

KetoneQuantum Yield (Φ) of Type II EliminationReference
This compoundData not available-
2-Pentanone0.22 (in n-hexane)
2-Hexanone~0.1-0.2 (estimated)[5][6]
AcetoneNot applicable (no γ-hydrogens)-
2-ButanoneNot applicable (no γ-hydrogens)-
3-PentanoneNot applicable (no γ-hydrogens)-

Note: The quantum yield for 2-hexanone is estimated based on trends observed for aliphatic ketones.

This compound, having accessible γ-hydrogens on both sides of the carbonyl group, is expected to undergo the Norrish Type II reaction. The quantum yield is likely to be in a similar range to other long-chain aliphatic ketones. The flexibility of the alkyl chains in this compound may facilitate the formation of the six-membered transition state required for γ-hydrogen abstraction.

Logical Relationship: Norrish Type II Reaction Pathway

G ketone Ketone (with γ-H) excited_ketone Excited Ketone* ketone->excited_ketone hv hν (UV light) biradical 1,4-Biradical excited_ketone->biradical γ-H Abstraction h_abstraction γ-H Abstraction enol_alkene Enol + Alkene biradical->enol_alkene Cleavage cyclobutanol Cyclobutanol biradical->cyclobutanol Cyclization cleavage Cleavage cyclization Cyclization

Caption: Pathways of the Norrish Type II photoreaction.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 5-decanol.

Experimental Protocol: Oxidation of 5-Decanol to this compound using PCC

This protocol describes the oxidation of 5-decanol to this compound using pyridinium chlorochromate (PCC), a mild oxidizing agent.[7][8]

Materials:

  • 5-decanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • To this suspension, add a solution of 5-decanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Conclusion

This compound presents a unique set of properties for organic synthesis due to its long, symmetric alkyl chains. While it may exhibit slower reaction rates in sterically demanding transformations like reductive amination and α-arylation compared to smaller ketones, its predictable regioselectivity and distinct solubility profile can be advantageous. For photochemical reactions, it is expected to follow the established reactivity patterns of long-chain aliphatic ketones. The choice between this compound and other aliphatic ketones will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, selectivity, and the physical properties of the intermediates and products. Further research into the direct comparative performance of this compound would be beneficial to fully elucidate its role as a versatile building block in modern organic synthesis.

References

A Comparative Guide to Cross-Validation of HPLC and GC-MS for 5-Decanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain ketones like 5-decanone is crucial for various applications, from metabolic research to quality control in chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques often employed for this purpose. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the volatility of the analyte. A thorough cross-validation of both methods is essential to ensure data accuracy, reliability, and interchangeability between different analytical platforms.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The primary distinction between HPLC and GC-MS lies in the mobile phase and the requirements for sample volatility.[1][2] HPLC is well-suited for non-volatile or thermally sensitive compounds, while GC-MS excels in the analysis of volatile substances.[1][2] this compound, a 10-carbon ketone, has moderate volatility, making it amenable to analysis by both techniques, though method optimization is key.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile analytes in a gaseous mobile phase followed by mass analysis.[3]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[4]Requires volatile and thermally stable compounds.[3]
Derivatization Often required for detection, especially with UV-Vis, by introducing a chromophore (e.g., DNPH).[5]May be necessary to improve volatility and thermal stability, though direct analysis is possible.[3]
Sensitivity Method-dependent; can be very high with appropriate detectors (e.g., MS).High sensitivity, particularly with selected ion monitoring (SIM).[6]
Selectivity Good; significantly enhanced when coupled with mass spectrometry (LC-MS).Excellent, with mass spectrometry providing structural information for confident identification.[6]
Sample Throughput Can be high with modern UPLC/UHPLC systems.Can be lower due to longer run times for complex separations, though fast GC methods are available.[7]
Instrumentation Cost Generally lower initial cost for a standard HPLC-UV system compared to GC-MS.[8]Higher initial investment due to the mass spectrometer.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of this compound using HPLC with UV detection (after derivatization) and GC-MS.

HPLC Method with DNPH Derivatization

For ketones lacking a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to allow for sensitive UV detection.[9][5]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) as a catalyst.[10]

  • Derivatization Reaction: Mix an aliquot of the standard or sample solution with the DNPH reagent. Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to form the this compound-DNPH hydrazone derivative.[9] After cooling, dilute the mixture with the mobile phase to a final volume.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 80% over 15 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: Approximately 360 nm for DNPH derivatives.[10][11]

  • Injection Volume: 10-20 µL.[11]

GC-MS Method

GC-MS is a highly selective and sensitive technique for the analysis of volatile compounds like this compound.[12]

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or hexane. Create a series of calibration standards by diluting the stock solution. Samples may be diluted in the same solvent.

  • Derivatization (Optional): If needed to improve peak shape or thermal stability, derivatization can be performed. However, for a C10 ketone, direct injection is often feasible.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity. Key ions for this compound would be determined from the full scan mass spectrum.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[13] This involves analyzing the same set of samples with both HPLC and GC-MS and statistically comparing the quantitative results.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion Dev_HPLC Develop & Validate HPLC Method Sample_Prep Prepare Homogeneous Sample Set Dev_GCMS Develop & Validate GC-MS Method Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Prep->Analyze_GCMS Data_HPLC Quantitative Data (HPLC) Analyze_HPLC->Data_HPLC Data_GCMS Quantitative Data (GC-MS) Analyze_GCMS->Data_GCMS Stat_Analysis Statistical Comparison (e.g., Bland-Altman, t-test) Data_HPLC->Stat_Analysis Data_GCMS->Stat_Analysis Conclusion Assess Method Comparability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them will largely depend on the specific analytical needs, available instrumentation, and sample matrix.

  • HPLC with DNPH derivatization is a robust method, particularly in laboratories where a GC-MS is not available or when analyzing complex matrices where the selectivity of reversed-phase chromatography is advantageous. It is also suitable for the simultaneous analysis of other aldehydes and ketones.[14]

  • GC-MS offers excellent sensitivity and unparalleled selectivity due to the structural information provided by mass spectrometry.[6] For volatile analytes like this compound, it can be a faster method and is the gold standard for confirmatory analysis.

Ultimately, a cross-validation study is the most rigorous approach to ensure the accuracy and reliability of analytical data for this compound. By analyzing a set of samples with both independently validated methods, researchers can have high confidence in their quantitative results and establish the interchangeability of the two techniques for their specific application.

References

A Spectroscopic Showdown: Differentiating Isomers of 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 5-decanone and its positional isomers—2-decanone, 3-decanone, and 4-decanone—is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The subtle differences in the placement of the carbonyl group among the isomers of this compound give rise to distinct spectroscopic fingerprints. Understanding these variations is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide offers a comprehensive overview of these differences through clearly presented data and standardized experimental procedures.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound, 2-decanone, 3-decanone, and 4-decanone.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
AssignmentThis compound2-Decanone[1]3-Decanone4-Decanone
-CH₃ (terminal)~0.9 (t)2.13 (s)~0.9 (t)~0.9 (t)
-CH₂-C=O~2.4 (t)2.42 (t)~2.4 (t)~2.4 (t)
-CH₂- chain~1.2-1.6 (m)~1.2-1.6 (m)~1.2-1.6 (m)~1.2-1.6 (m)
-CH₃ (adjacent to C=O)N/A2.13 (s)~1.05 (t)N/A

Note: Approximate chemical shifts are provided for this compound, 3-decanone, and 4-decanone based on typical values for similar structures. Specific experimental data can vary slightly based on conditions.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
AssignmentThis compound2-Decanone[1]3-Decanone4-Decanone[2]
C=O~211208.88~211~211
-CH₂-C=O~4243.80~45, ~36~43, ~30
-CH₂- chain~22-3222.73 - 31.93~22-32~22-32
-CH₃ (terminal)~1414.11~14~14
-CH₃ (adjacent to C=O)N/A29.76~8N/A

Note: Approximate chemical shifts are provided for this compound, 3-decanone, and 4-decanone based on typical values for similar structures. Specific experimental data can vary slightly based on conditions.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
Functional GroupThis compound[3]2-Decanone[4]3-Decanone4-Decanone[5]
C=O Stretch~1715~1719~1715~1717
C-H Stretch~2850-2960~2855-2960~2860-2960~2860-2960

Note: The C=O stretching frequency is the most characteristic peak. The exact position can vary slightly depending on the sample preparation method (e.g., neat liquid vs. gas phase).

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)
IsomerMolecular Ion (M⁺)Key Fragments (and their proposed structures)
This compound 156113 [M-C₃H₇]⁺, 99 [M-C₄H₉]⁺, 85 [C₅H₉O]⁺, 71 [C₄H₇O]⁺, 57 [C₄H₉]⁺, 43 [C₃H₇]⁺
2-Decanone [6]156141 [M-CH₃]⁺, 113 [M-C₃H₇]⁺, 99 [M-C₄H₉]⁺, 85 [M-C₅H₁₁]⁺, 71 [M-C₆H₁₃]⁺, 58 (McLafferty rearrangement), 43 [CH₃CO]⁺ (base peak)
3-Decanone [7]156127 [M-C₂H₅]⁺, 99 [M-C₄H₉]⁺, 85 [M-C₅H₁₁]⁺, 72 (McLafferty rearrangement), 57 [C₂H₅CO]⁺ (base peak), 29 [C₂H₅]⁺
4-Decanone [8]156113 [M-C₃H₇]⁺, 86 (McLafferty rearrangement), 71 [C₃H₇CO]⁺ (base peak), 43 [C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the decanone isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9] The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The FID was Fourier transformed with a line broadening of 1.0 Hz.

  • Data Processing : All spectra were referenced to the TMS signal at 0.00 ppm. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : A single drop of the neat liquid decanone isomer was placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the decanone isomer was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injector.

  • Instrumentation : Mass spectra were obtained using a Thermo Scientific ISQ single quadrupole GC-MS system.

  • Ionization : Electron ionization (EI) was performed at an electron energy of 70 eV.

  • Mass Analysis : The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.

  • Data Processing : The resulting mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis This compound This compound NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 2-Decanone 2-Decanone 2-Decanone->NMR 2-Decanone->IR 2-Decanone->MS 3-Decanone 3-Decanone 3-Decanone->NMR 3-Decanone->IR 3-Decanone->MS 4-Decanone 4-Decanone 4-Decanone->NMR 4-Decanone->IR 4-Decanone->MS NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Comparison Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

Comparative Analysis of the Biological Activity of 5-Decanone and Other Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the biological activity of 5-decanone and other structurally related aliphatic ketones. While comprehensive experimental data on this compound is limited in publicly available scientific literature, this document synthesizes the known biological activities of similar ketones to provide a predictive framework and guide future research. The primary focus is on antimicrobial, insecticidal, and pheromonal activities, supported by experimental data for comparable ketones.

Executive Summary

Aliphatic ketones are a class of organic compounds that exhibit a wide range of biological activities. These activities are influenced by factors such as carbon chain length and the position of the carbonyl group. While specific data for this compound is scarce, studies on other decanone isomers and similar ketones demonstrate significant potential in various applications. For instance, 2-decanone has shown notable insecticidal and antimicrobial properties. This guide compiles available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to facilitate further investigation into the biological profile of this compound and its analogs.

Data Presentation: Comparative Biological Activity of Aliphatic Ketones

Due to the limited specific experimental data for the biological activity of this compound, the following table summarizes the reported activities of other aliphatic ketones. This comparative data can be used to infer the potential activity of this compound and to design future experimental studies.

CompoundActivity TypeTarget Organism(s)Quantitative Data (Metric)Reference(s)
This compound AntitumorCancer cellsInduces apoptosis (qualitative)[1]
Predicted Bioactivity-Potential to stimulate leukopoiesis[2]
2-HeptanoneInsecticidal (Fumigant)Solenopsis invicta (Red imported fire ant)LC50 = 4.27 µg/cm³
2-OctanoneInsecticidal (Fumigant)Solenopsis invicta (Red imported fire ant)LC50 = 5.11 µg/cm³
2-NonanoneInsecticidal (Fumigant)Solenopsis invicta (Red imported fire ant)LC50 = 5.26 µg/cm³
AntimicrobialStaphylococcus aureus, Escherichia coliGrowth inhibition (qualitative)
2-DecanoneInsecticidal (Contact)Sitophilus zeamais (Maize weevil)LD50 values reported[3]
AntifungalFusarium oxysporum f. sp. cubenseToxic (qualitative)[4]
2-UndecanoneInsecticidal (Fumigant)Solenopsis invicta (Red imported fire ant)LC50 = 8.21 µg/cm³
Insecticidal (Contact)Sitophilus zeamais (Maize weevil)LD50 values reported[3]
AntifungalFusarium oxysporum f. sp. cubenseToxic (qualitative)[4]
4-UndecanoneInsecticidal (Contact)Sitophilus zeamais (Maize weevil)LD50 values reported[3]
2-DodecanoneInsecticidal (Contact)Tribolium castaneum (Red flour beetle)LD50 = 14.9 µ g/larva

Note: The absence of quantitative data for this compound highlights a significant gap in the current scientific literature and underscores the need for direct experimental evaluation of its biological properties.

Mechanism of Action

The biological activity of aliphatic ketones is largely attributed to their interaction with cellular membranes and key proteins.

  • Antimicrobial and Antifungal Activity: The lipophilic nature of the alkyl chains allows these ketones to intercalate into the lipid bilayer of microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The carbonyl group can also potentially interact with proteins, inhibiting essential enzymatic functions.

  • Insecticidal Activity: The insecticidal mechanism of aliphatic ketones involves penetration of the insect cuticle, followed by disruption of cellular processes. Studies on compounds like 2-dodecanone suggest that they can activate detoxification pathways, such as those involving cytochrome P450 enzymes. The specific molecular targets can vary depending on the structure of the ketone and the insect species.

  • Pheromonal Activity: Ketones are common components of insect pheromones, acting as signaling molecules that trigger specific behaviors in conspecifics. These molecules are detected by specialized olfactory receptors in the insect's antennae, initiating a signal transduction cascade that leads to a behavioral response.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the biological activity of this compound and other ketones.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Ketone Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism overnight and adjust the turbidity of the suspension to a McFarland standard (typically 0.5), which corresponds to a specific cell density.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the ketone at which no visible growth is observed.

Insecticidal Bioassay (Contact Toxicity)

This protocol evaluates the toxicity of a compound to an insect upon direct contact.

  • Test Compound Application: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations. Apply a small, precise volume (e.g., 1 µL) of each solution to the dorsal thorax of the test insect (e.g., Tribolium castaneum larvae). A control group should be treated with the solvent alone.

  • Exposure: Place the treated insects in a ventilated container with a food source.

  • Observation: Monitor the insects for mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when prodded.

  • Data Analysis: Calculate the lethal dose 50 (LD50), the dose required to kill 50% of the test population, using probit analysis.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound This compound & Other Ketones StockSolution Prepare Stock Solutions Compound->StockSolution SerialDilutions Create Serial Dilutions StockSolution->SerialDilutions Pheromonal Pheromonal Assay (EAG/Behavioral) StockSolution->Pheromonal Antimicrobial Antimicrobial Assay (MIC) SerialDilutions->Antimicrobial Insecticidal Insecticidal Assay (LD50) SerialDilutions->Insecticidal MIC_Value Determine MIC Antimicrobial->MIC_Value LD50_Value Calculate LD50 Insecticidal->LD50_Value EAG_Response Analyze EAG Response Pheromonal->EAG_Response Conclusion Conclusion on Biological Activity MIC_Value->Conclusion LD50_Value->Conclusion EAG_Response->Conclusion

Caption: General workflow for screening the biological activity of ketones.

Proposed Antimicrobial Mechanism of Action for Aliphatic Ketones

antimicrobial_mechanism cluster_ketone cluster_cell Bacterial Cell cluster_effects Cellular Effects Ketone Aliphatic Ketone (e.g., this compound) Membrane Cell Membrane (Lipid Bilayer) Ketone->Membrane Intercalation Proteins Membrane & Cytosolic Proteins Ketone->Proteins Interaction Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Proteins->Inhibition Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Postulated mechanism of antimicrobial action for aliphatic ketones.

References

A Comparative Guide to Assessing the Purity of Synthetic 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the purity of synthetic 5-decanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and data presentation are included to aid in the selection and implementation of the most suitable method.

Introduction to Purity Assessment of this compound

This compound (C₁₀H₂₀O, CAS: 820-29-1) is a simple aliphatic ketone. Its purity can be affected by residual starting materials, byproducts, and side-reaction products from its synthesis. Common synthetic routes include the oxidation of 5-decanol and the reaction of pentanoyl chloride with an organometallic reagent like dipentylcadmium. A thorough purity assessment will identify and quantify not only the target compound but also any significant impurities.

GC-MS is a highly sensitive technique that separates volatile compounds and provides their mass spectra, allowing for both quantification and identification of impurities. Quantitative ¹H NMR (qNMR) is a powerful, non-destructive method that allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[1][2] It is considered a primary ratio method of measurement and offers an orthogonal approach to chromatographic techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for separating and identifying volatile and semi-volatile compounds like this compound.

Sample Preparation:

A stock solution of the synthetic this compound is prepared by dissolving a known mass of the sample in a high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. A certified reference standard of this compound should be prepared in the same manner.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Volume 1 µL (Split mode, 50:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temperature 230°C
Quadrupole Temperature 150°C

Data Analysis:

The purity of the synthetic this compound is determined by calculating the area percent of the this compound peak relative to the total area of all observed peaks in the chromatogram. The identity of the this compound peak is confirmed by comparing its retention time and mass spectrum to that of the certified reference standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.[3]

Quantitative ¹H NMR (qNMR) Spectroscopy Analysis

qNMR provides a highly accurate and non-destructive method for purity determination.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl sulfone, ≥99.5% purity) and add it to the same NMR tube. Dimethyl sulfone is a suitable choice as its sharp singlet in the ¹H NMR spectrum does not overlap with the signals of this compound.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

Instrumentation and Parameters:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm Broadband Observe (BBO) probe
Solvent Chloroform-d (CDCl₃)
Temperature 298 K
Pulse Program A standard 90° pulse sequence (e.g., zg30)
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans (ns) 16
Acquisition Time (aq) At least 3 seconds

Data Processing and Purity Calculation:

  • Process the acquired FID with an exponential window function (line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the triplet corresponding to the methyl protons) and the singlet for the internal standard (dimethyl sulfone).

  • Calculate the purity of the this compound sample using the following equation[1]:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data Presentation

The following tables present hypothetical data from the analysis of a synthetic this compound sample compared to a certified reference standard.

Table 1: GC-MS Purity Assessment

CompoundRetention Time (min)Area (%) - Synthetic SampleArea (%) - Reference StandardKey Mass Fragments (m/z)
This compound12.598.5>99.9156, 113, 85, 71, 57, 43
5-Decanol (impurity)11.80.8-158, 115, 87, 73, 59
Decanoic acid (impurity)14.20.5-172, 129, 115, 73, 60
Other impurities-0.2--
Total Purity 98.5% >99.9%

Table 2: qNMR Purity Assessment

ParameterSynthetic this compound SampleInternal Standard (Dimethyl Sulfone)
Mass (m) 10.25 mg5.12 mg
Molecular Weight (MW) 156.27 g/mol 94.13 g/mol
¹H NMR Signal Triplet at ~0.9 ppmSinglet at ~3.0 ppm
Number of Protons (N) 66
Integral (I) 1.000.34
Purity of Standard (P_std) -99.8%
Calculated Purity (P_sample) 98.7% -

Visualization of Workflows and Logic

Experimental Workflow for Purity Assessment

G Figure 1. Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Assessment Sample Synthetic this compound GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Ref_Std Reference Standard Ref_Std->GCMS Ref_Std->qNMR Purity_GC Purity by Area % GCMS->Purity_GC ID_GC Impurity Identification GCMS->ID_GC Purity_NMR Purity by qNMR Calculation qNMR->Purity_NMR Report Purity Report Purity_GC->Report ID_GC->Report Purity_NMR->Report

Caption: Workflow for assessing the purity of synthetic this compound.

Data Interpretation Logic

G Figure 2. Data Interpretation Logic cluster_gcms GC-MS Data cluster_qnmr qNMR Data Raw_Data Raw Analytical Data (Chromatograms, Spectra) Peak_Integration Peak Integration Raw_Data->Peak_Integration Library_Search Mass Spectral Library Search Raw_Data->Library_Search RT_Comparison Retention Time Comparison Raw_Data->RT_Comparison Signal_Integration Signal Integration Raw_Data->Signal_Integration Purity_Result Final Purity Value Peak_Integration->Purity_Result Impurity_ID Identified Impurities Library_Search->Impurity_ID RT_Comparison->Impurity_ID Purity_Calc Purity Calculation Formula Signal_Integration->Purity_Calc Purity_Calc->Purity_Result

Caption: Logical flow for interpreting analytical data for purity assessment.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of synthetic this compound. GC-MS excels at separating and identifying volatile impurities, even at trace levels. qNMR provides a highly accurate and precise determination of the absolute purity of the main component without the need for response factors. For a comprehensive evaluation of a synthetic sample, employing both techniques is recommended as they provide orthogonal and complementary information, leading to a more confident assessment of purity.

References

A Comparative Guide to 5-Decanone Reference Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 5-decanone reference standards, offering insights into their specifications and outlining detailed analytical methodologies for their use. The information herein is intended to assist researchers in selecting the most suitable reference material for their specific analytical needs, ensuring accuracy and reliability in quantitative and qualitative analyses.

Comparison of this compound Reference Standards

The selection of a high-quality, well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. While a comprehensive, direct comparison of all available this compound reference standards with supporting experimental data is not publicly available, this section provides a comparative summary of specifications based on information from various suppliers. Researchers are strongly encouraged to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity SpecificationFormat
Sigma-Aldrich Decan-5-one820-29-1C₁₀H₂₀O156.27 g/mol Analytical StandardNeat
Santa Cruz Biotechnology This compound820-29-1C₁₀H₂₀O156.27 g/mol Not specified; refer to CoA[1]Liquid
MedKoo Biosciences This compound820-29-1C₁₀H₂₀O156.27 g/mol >98% (or refer to the CoA)Solid powder
Cayman Chemical This compound820-29-1C₁₀H₂₀O156.27 g/mol ≥98%Neat
LGC Standards This compound820-29-1C₁₀H₂₀O156.27 g/mol Refer to specific productNot specified
MedChemExpress This compound820-29-1C₁₀H₂₀O156.27 g/mol Refer to specific productNot specified

Note: The purity of a reference standard is a critical parameter. While some suppliers provide a minimum purity, the exact purity and uncertainty are detailed in the lot-specific Certificate of Analysis.[2][3]

Analytical Methodologies

Accurate quantification of this compound relies on robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound, while High-Performance Liquid Chromatography (HPLC), often with derivatization, can also be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of this compound. The following is a general protocol that can be adapted and optimized for specific instrumentation and sample matrices.

1. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in a high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.

2. Sample Preparation:

  • The sample preparation method will vary depending on the matrix (e.g., biological fluid, environmental sample). Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.

  • For liquid samples, a simple protein precipitation followed by extraction with an organic solvent may be sufficient.

  • Ensure the final sample extract is compatible with the GC-MS system.

3. GC-MS Instrumental Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL (splitless or split injection depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-300
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The NIST WebBook provides reference mass spectral data for this compound.[4]

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection

Direct analysis of this compound by HPLC with UV detection can be challenging due to its weak chromophore. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique to enhance its detectability.

1. Derivatization Reagent Preparation:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent, such as acetonitrile, acidified with a small amount of a strong acid (e.g., sulfuric acid).

2. Standard and Sample Derivatization:

  • Mix a known volume of the this compound standard or sample with the DNPH reagent.

  • Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the mixture with the mobile phase.

3. HPLC Instrumental Parameters:

ParameterRecommended Setting
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA gradient of acetonitrile and water
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectorUV-Vis detector set at 360 nm

4. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Construct a calibration curve using the derivatized standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_results Results Standard This compound Reference Standard Derivatization Derivatization (Optional) Standard->Derivatization Sample Sample Matrix Extraction Extraction/ Cleanup Sample->Extraction Extraction->Derivatization FinalExtract Final Extract Derivatization->FinalExtract GCMS GC-MS System FinalExtract->GCMS Injection DataAcquisition Data Acquisition GCMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results Standard This compound Reference Standard Derivatization DNPH Derivatization Standard->Derivatization Sample Sample Matrix Sample->Derivatization FinalSolution Final Solution Derivatization->FinalSolution HPLC HPLC System FinalSolution->HPLC Injection DataAcquisition Data Acquisition HPLC->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

HPLC analysis workflow for this compound with derivatization.

References

inter-laboratory comparison of 5-decanone measurements

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of laboratory performance in the measurement of 5-decanone is crucial for ensuring data accuracy and reproducibility in research and development. This guide provides a framework for such an inter-laboratory comparison, offering detailed experimental protocols, comparative data, and a standardized workflow. Due to the limited availability of public inter-laboratory comparison data specifically for this compound, this guide presents a representative study based on common practices for volatile organic compounds (VOCs).

Data from a Representative Inter-Laboratory Study

To illustrate the comparison of this compound measurements, the following table summarizes data from a representative study. In this study, five laboratories (Lab A to Lab E) were tasked with quantifying this compound in a set of standardized, spiked human plasma samples at three different concentration levels: low (25 ng/mL), medium (100 ng/mL), and high (400 ng/mL). The laboratories utilized their in-house validated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LaboratoryMethodConcentration (ng/mL)Measured Mean (ng/mL)Standard Deviation (ng/mL)Recovery (%)
Lab A GC-MS2524.51.898.0
10098.95.298.9
400395.618.198.9
Lab B LC-MS/MS2525.82.1103.2
100104.16.5104.1
400410.222.5102.6
Lab C GC-MS2523.92.595.6
10096.27.196.2
400388.425.397.1
Lab D LC-MS/MS2526.11.9104.4
100102.55.8102.5
400405.119.8101.3
Lab E GC-MS2524.82.399.2
10099.56.999.5
400398.721.499.7

Experimental Protocols

The following are generalized protocols based on common practices in inter-laboratory comparisons for VOC analysis, which are applicable to this compound.

Sample Preparation (Human Plasma)
  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of plasma is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of an internal standard solution (e.g., this compound-d5 in methanol) is added to the plasma sample.

  • Protein Precipitation: 400 µL of ice-cold acetonitrile is added to precipitate proteins. The sample is vortexed for 30 seconds.

  • Centrifugation: The sample is centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The supernatant is transferred to a new tube.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common method for the analysis of volatile compounds like this compound is GC-MS.

  • Derivatization: For certain ketones, derivatization may be necessary to improve chromatographic properties. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) ether. The dried residue from sample preparation is incubated with the derivatizing agent at 60°C for 30 minutes.

  • Injection: The derivatized sample is injected into the GC.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Temperature Program: A temperature ramp is used to elute the VOCs based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from certified reference standards.

Experimental Workflow

The following diagram illustrates a typical workflow for an .

experimental_workflow A Sample Preparation (e.g., Plasma Spiking) B Distribution to Participating Labs A->B C Sample Analysis (GC-MS or LC-MS/MS) B->C D Data Submission to Coordinating Body C->D E Statistical Analysis (e.g., Z-Score, RSD) D->E F Performance Evaluation & Reporting E->F

Inter-laboratory comparison workflow.

Inter-laboratory comparisons are a critical component of a robust quality assurance program for any laboratory conducting VOC analysis.[1] By participating in these studies and carefully evaluating the results, laboratories can identify potential areas for improvement in their analytical methods, instrumentation, and staff training.[1] The variability between laboratories can be significant, with relative standard deviations ranging from a few percent to over 100% depending on the analyte and sample complexity.[2] Therefore, careful standardization of methods and participation in proficiency testing are essential for generating reliable and comparable data.

References

Safety Operating Guide

Proper Disposal of 5-Decanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-decanone, a flammable liquid, is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent the formation of aerosols or vapors.[1] All tools and equipment used should be non-sparking to prevent ignition of flammable vapors.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] Under no circumstances should this compound or other hazardous chemicals be poured down the drain or disposed of in regular trash.[4][5]

Step 1: Waste Identification and Segregation

Properly identify this compound waste. It is classified as a flammable liquid and should be segregated from other waste streams such as acids, bases, oxidizers, and aqueous solutions to prevent violent reactions.[6] Specifically, keep it separate from incompatible materials like strong oxidizing agents.[2]

Step 2: Selecting a Compatible Waste Container

  • Container Material: Use a container made of a material that is chemically compatible with this compound and will not react with or be degraded by it.[6][7] Plastic is often preferred for waste storage.[4] If possible, the original container may be used, provided it is in good condition with no signs of deterioration.[6]

  • Container Condition: The container must be in good condition, free from leaks, cracks, or other damage, and must have a secure, tightly fitting screw cap.[6][7] Do not use food containers like mayonnaise or pickle jars.[6]

Step 3: Labeling the Waste Container

Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance.[6] Each container of this compound waste must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with this compound (e.g., "Flammable Liquid")

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the responsible researcher or lab

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][6]

  • Storage Conditions: The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition like heat, sparks, or open flames.[1][2]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.[8]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers, but this can vary by institution and jurisdiction), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4][6] They will provide specific instructions for pickup and final disposal at a licensed hazardous waste facility.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC10H20OSanta Cruz Biotechnology[9]
Molecular Weight156.27 g/mol Santa Cruz Biotechnology[9]
CAS Number820-29-1Santa Cruz Biotechnology[9]
Boiling Point203.85°CChemWhat[10]
Melting Point-9.2°CChemWhat[10]
Flash Point71 °C / 159.8 °FThermo Fisher Scientific[2]
Regulatory FrameworkResource Conservation and Recovery Act (RCRA)Daniels Health[7]
SAA Accumulation LimitMax 55 gallons of hazardous wasteUniversity of Pennsylvania[4]

Experimental Protocol: Triple Rinsing of Empty Containers

For empty containers that previously held this compound to be considered non-hazardous, they must be properly cleaned. Note that containers that held acutely toxic materials should be disposed of as hazardous waste.[3]

  • Initial Rinse: Pour a small amount of a suitable solvent (such as acetone or ethanol) into the empty this compound container.

  • Secure and Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate hazardous waste container (e.g., non-halogenated solvent waste).

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[3]

  • Drying: After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a chemical fume hood.[3]

  • Final Disposal: Once completely dry and free of any residual this compound, the original labels must be removed or fully defaced. The container can then typically be disposed of as regular laboratory glass or plastic waste.[3]

Logical Workflow for this compound Disposal

G Workflow for this compound Waste Disposal A Step 1: Identify & Segregate This compound Waste B Step 2: Select Compatible Waste Container A->B C Step 3: Label Container 'Hazardous Waste - this compound' B->C D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Keep Container Closed Do Not Overfill D->E F Step 6: Container Full or Time Limit Reached? E->F Monitor F->E No G Step 7: Contact EHS for Waste Pickup F->G Yes H Step 8: EHS Transports for Proper Disposal G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-decanone. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Chemical Safety and Properties

This compound is a colorless liquid that may cause irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₂₀O[2][4][5][6]
Molecular Weight156.27 g/mol [3][4][6]
CAS Number820-29-1[1][2][3][4][5][6]
Boiling Point203.85°C[4][7]
Melting Point-9.2°C[4][7]
Flash Point71°C / 159.8°F[8]
Density0.8284 g/cm³ (estimate)[4][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.Provides a barrier against skin contact.[3]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against accidental splashes.[3]
Body Protection A fully buttoned laboratory coat or fire/flame resistant and impervious clothing.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of aerosolization or if handling outside a fume hood.Prevents inhalation of vapors or mists.[3]

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the safe handling workflow for this compound.

1. Pre-Operational Protocol

  • Area Preparation : Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Equipment : Have all necessary equipment, including non-sparking tools, readily available.[3]

  • Spill Kit : Ensure a spill kit with inert absorbent material (e.g., sand, silica gel) is accessible.[8]

  • PPE Inspection : Inspect all PPE for integrity before use.

2. Handling Protocol

  • Dispensing : When dispensing, avoid the formation of mists or aerosols.[3]

  • Transfer : Use appropriate, clearly labeled containers for transferring the chemical.

  • Heating : Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Contamination Avoidance : Avoid contact with skin and eyes.[3]

3. Post-Handling Protocol

  • Decontamination : Wipe down all work surfaces with a suitable cleaning agent.

  • Hand Washing : Wash hands thoroughly with soap and water after handling.[3]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation

  • Solid Waste : Collect any contaminated disposable materials (e.g., gloves, absorbent pads) in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste : Collect unused this compound and contaminated solutions in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams.

2. Disposal Procedure

  • Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed chemical destruction plant.[3]

  • Incineration : Controlled incineration with flue gas scrubbing is a suitable disposal method.[3]

  • Container Disposal : Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

  • Environmental Precaution : Do not discharge the chemical into drains or sewer systems.[3]

Workflow and Safety Diagram

G Figure 1. Handling and Disposal Workflow for this compound prep_area Prepare Well-Ventilated Area inspect_ppe Inspect PPE prep_area->inspect_ppe spill_kit Ready Spill Kit inspect_ppe->spill_kit dispense Dispense Chemical spill_kit->dispense transfer Transfer to Labeled Container dispense->transfer use Perform Experiment transfer->use decontaminate Decontaminate Surfaces use->decontaminate segregate_waste Segregate Waste use->segregate_waste wash_hands Wash Hands decontaminate->wash_hands store Store Securely wash_hands->store dispose_liquid Dispose Liquid Waste segregate_waste->dispose_liquid dispose_solid Dispose Solid Waste segregate_waste->dispose_solid

Caption: Figure 1. Handling and Disposal Workflow for this compound

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.